Betamethasone 9,11-Epoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXNHBVYAMODG-DEGNENOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020538 | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
981-34-0 | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=981-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE 9,11-EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9AY9BSI41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Formation of Betamethasone 9,11-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone 9,11-epoxide is a pivotal intermediate in the synthesis of the potent glucocorticoid, betamethasone, and its derivatives. Its formation is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the predominant mechanism of formation for this compound, detailing the synthetic pathways, experimental protocols, and quantitative data derived from process improvements. The document is intended to serve as a detailed resource for researchers and professionals involved in steroid chemistry and drug development.
Introduction
Betamethasone is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties. The introduction of a 9α-fluoro group and a 16β-methyl group into the prednisolone structure significantly enhances its glucocorticoid activity. The synthesis of betamethasone involves a multi-step process, with the formation of the 9,11β-epoxide being a key strategic maneuver. This epoxide serves as a crucial precursor for the introduction of the 9α-fluoro-11β-hydroxy functionality, which is characteristic of betamethasone and other potent fluorinated corticosteroids.[1][2] The efficiency and selectivity of the epoxidation step are paramount for the economic viability of the overall synthesis.
Mechanism of Formation: A Two-Step Approach
The primary and most industrially relevant mechanism for the formation of this compound from a suitable Δ⁹,¹¹-unsaturated steroid precursor is a two-step process. This process involves the formation of a halohydrin or a related intermediate, followed by an intramolecular cyclization to yield the desired epoxide.
Step 1: Formation of the 9α,11β-Bromoformate Intermediate
The synthesis typically commences with a steroid precursor containing a double bond between the 9th and 11th carbon atoms (a Δ⁹,¹¹-steroid). This olefin is treated with a brominating agent in the presence of a suitable solvent. A widely used and effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (DBH).[1][2] The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF).
The proposed mechanism involves the electrophilic addition of a bromonium ion (Br⁺) to the Δ⁹,¹¹ double bond. The formate group, present from the DMF solvent, then acts as a nucleophile, attacking the C11 position from the β-face of the steroid. This results in the formation of a 9α,11β-bromoformate intermediate. The stereochemistry of this addition is crucial for the subsequent epoxide formation.
Step 2: Intramolecular Cyclization to the 9,11β-Epoxide
Following the formation of the 9α,11β-bromoformate, the intermediate is treated with a base. Common bases used for this step include sodium hydroxide (NaOH) or other strong bases.[1][2] The base facilitates an intramolecular Williamson ether synthesis. The hydroxyl or alkoxide ion attacks the formate carbonyl group, leading to its cleavage and the formation of an alkoxide at the C11 position. This alkoxide then acts as an internal nucleophile, displacing the bromide at the C9 position via an Sₙ2 reaction. This intramolecular cyclization results in the formation of the desired 9,11β-epoxide ring. The stereospecificity of this reaction is high, yielding predominantly the β-epoxide due to the preceding stereoselective formation of the bromoformate.
Experimental Protocols
The following are representative experimental protocols for the synthesis of corticosteroid 9,11β-epoxides, adapted from established process improvements.
Protocol 1: General Procedure for Epoxidation
-
Bromoformate Formation:
-
A solution of the Δ⁹,¹¹-steroid precursor is prepared in dimethylformamide (DMF).
-
A catalytic amount of an acid, such as perchloric acid (HClO₄), is added to the solution.
-
1,3-dibromo-5,5-dimethylhydantoin (DBH) is then added portion-wise while maintaining the reaction temperature between 0°C and 40°C.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until completion.
-
-
Epoxide Formation:
-
The reaction mixture containing the 9α,11β-bromoformate intermediate is cooled to a low temperature, typically between -20°C and 10°C.
-
A solution of a strong base, such as sodium hydroxide (NaOH), in a suitable organic solvent mixture (e.g., a mixture of tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) and a C1 to C6 alkanol) is added slowly to the reaction mixture.
-
The reaction is stirred at this low temperature until the cyclization is complete, as monitored by HPLC.
-
Upon completion, the reaction is quenched, and the product is isolated through precipitation, filtration, and washing.
-
The crude epoxide can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol.[3]
-
Protocol 2: Specific Example from Patent Literature
This protocol describes the formation of a 9,11β-epoxide from a triene precursor.
-
Reaction Setup: 50g of 16β-methyl-triene-21-cathylate (about 90% pure) was dissolved in 175 ml of DMF at room temperature.[3]
-
Bromoformate Formation: The mixture was cooled to about 10°C, and 6.25 ml of 70% HClO₄ was added.[3]
-
Cyclization: The reaction mixture is then treated with a base at low temperature to induce cyclization.
-
Workup and Isolation: The product is precipitated, filtered, washed, and dried under vacuum.[3]
-
Purification: The crude product is purified by recrystallization. The resulting epoxide had a purity of 99.2% with a 93.3% overall molar yield from the triene precursor.[3]
Quantitative Data
The yield of the this compound formation is highly dependent on the reaction conditions, including the choice of reagents, solvents, temperature, and the purity of the starting material. The following table summarizes reported yields from various sources.
| Starting Material | Brominating Agent | Base | Solvent System | Temperature | Yield | Purity | Reference |
| 16β-methyl-triene-21-cathylate | DBH | NaOH | DMF / CH₂Cl₂ & Methanol | 10°C (bromination), low temp (cyclization) | 93.3% (overall molar) | 99.2% | [3] |
| Triene-21-cathylate | DBH | NaOH | Not specified | Not specified | 97% (molar, crude) | 90.0% | [3] |
| Δ⁹,¹¹-steroid | DBH | NaOH | Acetone | 0°C to 5-10°C | Not explicitly stated, but 10.5g product from 10g starting material | Not specified | [4] |
| Δ⁹,¹¹-steroid | DBH | NaOH | Not specified | Not specified | 96% (cyclization step) | Not specified | [5] |
Logical Relationships and Experimental Workflows
The synthesis of this compound follows a clear and logical sequence of chemical transformations. This workflow is designed to achieve high stereoselectivity and yield.
Diagram 1: Chemical Synthesis Pathway of this compound
Caption: Chemical synthesis pathway for this compound.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The formation of this compound is a well-established and optimized process in steroid synthesis. The mechanism, proceeding through a bromoformate intermediate followed by base-induced cyclization, provides a reliable and high-yielding route to this key intermediate. Understanding the nuances of the experimental protocols and the factors influencing the reaction yield is crucial for the efficient and large-scale production of betamethasone and related corticosteroids. The data and workflows presented in this guide offer a detailed technical resource for professionals in the field, facilitating process optimization and further research in steroid chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 4. CN101397319A - Method for preparing betamethasone and series products thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data Interpretation of Betamethasone 9,11-Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Betamethasone 9,11-Epoxide, a significant impurity and intermediate in the synthesis of betamethasone and related corticosteroids.[1][2] Due to the proprietary nature of the full, verified spectroscopic dataset for this specific compound, this guide presents predicted data based on the analysis of closely related structures and established principles of spectroscopic interpretation for steroidal compounds.
Compound Overview
This compound, with the chemical name 9,11β-Epoxy-17,21-dihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione, is a key intermediate in the synthesis of various corticosteroids.[1] Its characterization is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
Molecular Structure:
Predicted Spectroscopic Data and Interpretation
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the steroid backbone, including the dienone system in the A-ring and specific shifts due to the presence of the 9,11-epoxide ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.10 | d | ~1.6 |
| H-2 | ~6.34 | dd | ~10, ~1.7 |
| H-4 | ~6.85 | d | ~10 |
| H-11 | ~3.38 | d | ~4 |
| H-16 | ~2.60 | m | - |
| H-21a | ~4.86 | d | ~18 |
| H-21b | ~5.02 | d | ~18 |
| C-18 (CH₃) | ~1.00 | s | - |
| C-19 (CH₃) | ~1.58 | s | - |
| C-16 (CH₃) | ~1.19 | d | ~7 |
Interpretation: The downfield signals around 6.10, 6.34, and 6.85 ppm are characteristic of the vinylic protons in the A-ring dienone system. The proton at C-11, adjacent to the epoxide, is expected to appear as a doublet around 3.38 ppm. The two diastereotopic protons at C-21 are predicted to show distinct signals with a large geminal coupling constant. The methyl groups at C-18, C-19, and C-16 are expected to appear as singlets and a doublet, respectively, in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the carbon framework of the steroid, with key shifts indicating the presence of carbonyl groups, double bonds, and the epoxide.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~186 |
| C-20 (C=O) | ~205 |
| C-1 | ~155 |
| C-2 | ~130 |
| C-4 | ~125 |
| C-5 | ~160 |
| C-9 | ~72 |
| C-11 | ~65 |
| C-17 | ~90 |
| C-21 | ~68 |
| C-18 | ~18 |
| C-19 | ~20 |
| C-16 (CH₃) | ~15 |
Interpretation: The carbonyl carbons of the ketone groups at C-3 and C-20 are expected to resonate at the lowest fields, around 186 and 205 ppm, respectively. The olefinic carbons of the A-ring dienone system are predicted to appear in the 125-160 ppm range. The carbons of the epoxide ring (C-9 and C-11) are expected to be significantly deshielded, appearing in the 65-72 ppm region. The remaining aliphatic and methyl carbons will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions from its various functional groups.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1715 | C=O stretching (C-20 ketone) |
| ~1660-1685 | C=O stretching (α,β-unsaturated C-3 ketone)[5][6] |
| ~1620 | C=C stretching (dienone) |
| ~1250 | C-O stretching (epoxide) |
| ~1050 | C-O stretching (hydroxyl groups) |
Interpretation: A broad band around 3400 cm⁻¹ is expected due to the O-H stretching of the hydroxyl groups at C-17 and C-21. The spectrum will show two distinct carbonyl peaks: one for the saturated ketone at C-20 (~1715 cm⁻¹) and another at a lower frequency for the conjugated ketone at C-3 (~1660-1685 cm⁻¹).[5][6] The C=C stretching of the dienone system will likely appear around 1620 cm⁻¹. A characteristic band for the C-O stretching of the epoxide ring is expected around 1250 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will provide information on its molecular weight and fragmentation pattern, aiding in structure confirmation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 372 | [M]⁺ (Molecular Ion) |
| 354 | [M - H₂O]⁺ |
| 341 | [M - CH₂OH]⁺ |
| 323 | [M - H₂O - CH₂OH]⁺ |
| 297 | [M - Side Chain at C-17]⁺ |
Interpretation: The molecular ion peak is expected at m/z 372, corresponding to the molecular weight of the compound. Common fragmentation patterns for steroids include the loss of water (H₂O) from the hydroxyl groups, leading to a peak at m/z 354.[7] Cleavage of the side chain at C-17 is also a characteristic fragmentation pathway for pregnane-type steroids, which would result in a significant fragment ion. The loss of the hydroxymethyl group (CH₂OH) from the side chain would produce a fragment at m/z 341.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
3.1. NMR Spectroscopy
-
Sample Preparation: Approximately 3-5 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2. IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.
-
Data Analysis: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Characteristic absorption bands are identified and assigned to the corresponding functional groups.
3.3. Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for steroids.[7]
-
Acquisition:
-
The sample solution is introduced into the ion source.
-
The mass spectrometer is operated in positive ion mode to detect [M+H]⁺ or [M]⁺ ions.
-
A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).
-
For structural confirmation, tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and fragmenting it to observe characteristic daughter ions.
-
-
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions. The observed fragmentation pattern is compared with the expected fragmentation based on the chemical structure.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a pharmaceutical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Betamethasone EP Impurity E | 981-34-0 | SynZeal [synzeal.com]
- 2. Betamethasone Impurities | SynZeal [synzeal.com]
- 3. dev.klivon.com [dev.klivon.com]
- 4. htsbiopharma.com [htsbiopharma.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
Betamethasone 9,11-Epoxide chemical properties and structure
An In-depth Technical Guide to Betamethasone 9,11-Epoxide: Chemical Properties and Structure
Abstract
This compound is a pivotal synthetic intermediate in the pharmaceutical manufacturing of potent corticosteroids, including Betamethasone, Dexamethasone, and Beclomethasone.[1] As a synthetic glucocorticoid steroid, its chemical architecture is characterized by a core pregnane skeleton with a distinctive 9,11-epoxide ring.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, systematically known as 9β,11β-Epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione, possesses a tetracyclic cyclopentanophenanthrene core structure common to steroids.[2] Its key functional groups, including the epoxide, hydroxyl, and ketone moieties, are crucial for its reactivity and role as a precursor in corticosteroid synthesis.[2] The molecule appears as a white to off-white crystalline powder at room temperature.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₅ | [2][3] |
| Molecular Weight | 372.46 g/mol | [2] |
| CAS Number | 981-34-0 | [3] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| pKa (Predicted) | 12.56 ± 0.70 | [2] |
| Storage Temperature | Refrigerator | [2] |
Spectroscopic Data
Synthesis and Experimental Protocols
This compound is not a naturally occurring compound; it is synthesized from steroidal precursors.[2] The formation of the 9,11β-epoxide ring is a critical step in the synthesis of many potent corticosteroids.
General Synthesis Workflow
The synthesis of corticosteroid 9,11β-epoxides typically involves the formation of a Δ⁹¹¹ double bond from an 11α-hydroxysteroid, followed by epoxidation.[1]
References
Betamethasone 9,11-Epoxide: A Core Precursor in Glucocorticoid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone 9,11-Epoxide is a pivotal intermediate in the synthetic pathway of potent glucocorticoids, most notably betamethasone. This technical guide provides a comprehensive overview of its role as a precursor, detailing its synthesis, chemical properties, and conversion into biologically active glucocorticoids. The document includes structured data, experimental methodologies derived from established literature, and visualizations of key chemical and biological pathways to support research and development in steroid chemistry and drug discovery.
Introduction
The synthesis of fluorinated corticosteroids, such as betamethasone, represents a significant advancement in anti-inflammatory and immunosuppressive therapies. A crucial step in the industrial production of these vital pharmaceuticals is the formation and subsequent ring-opening of a 9,11-epoxide intermediate. This compound serves as a key precursor, enabling the stereospecific introduction of the 9α-fluoro and 11β-hydroxyl functionalities, which are critical for the high potency of the final drug substance. Understanding the chemistry and handling of this epoxide intermediate is therefore essential for chemists and researchers in the field of steroid synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C22H28O5 | [1] |
| Molecular Weight | 372.5 g/mol | [1] |
| CAS Number | 981-34-0 | [1] |
| IUPAC Name | (1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-5-one | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Data not readily available in cited sources. |
Synthesis of this compound and its Conversion to Betamethasone
The synthesis of betamethasone from steroidal precursors is a multi-step process. A common industrial route involves the creation of a Δ⁹,¹¹ double bond in a suitable steroid backbone, followed by epoxidation to yield this compound. The final step is the hydrofluorination of the epoxide, which opens the ring and installs the desired functional groups. While specific industrial protocols are proprietary, the following sections outline the general experimental procedures as derived from patent literature and scientific publications.
Experimental Protocols
3.1.1. Formation of the Δ⁹,¹¹ Double Bond
A common starting material for the synthesis of betamethasone is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). The initial steps involve modifications to introduce the 16β-methyl group and the C-17 side chain, followed by the formation of the Δ⁹,¹¹ double bond. A key process for this is the regioselective dehydration of an 11α-hydroxysteroid.
-
Procedure Outline: A PCl₅-mediated regioselective dehydration of an 11α-hydroxysteroid precursor can be employed to form the corresponding Δ⁹,¹¹ double bond.[2][3]
3.1.2. Epoxidation of the Δ⁹,¹¹ Double Bond to form this compound
The Δ⁹,¹¹ double bond is then converted to the 9,11β-epoxide. This is a critical step that sets the stereochemistry for the subsequent ring-opening.
-
Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a solvent such as dimethylformamide (DMF), followed by treatment with a base like sodium hydroxide (NaOH).[2][3]
-
Procedure Outline:
-
Yield: This epoxidation step has been reported to proceed with high efficiency, with yields of up to 96% being achieved.
3.1.3. Conversion of this compound to Betamethasone
The final step in this sequence is the ring-opening of the epoxide with a fluorine source to introduce the 9α-fluoro and 11β-hydroxyl groups.
-
Reagent: Hydrofluoric acid (HF).
-
Procedure Outline: this compound is reacted with hydrofluoric acid. The reaction needs to be carefully controlled due to the hazardous nature of HF. The epoxide ring is opened, leading to the formation of betamethasone.[4]
-
Safety Precaution: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be conducted in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. An HF-specific safety protocol and access to calcium gluconate gel as an antidote are mandatory.[5]
Quantitative Data
The efficiency of each synthetic step is crucial for the overall yield of the final product. Table 2 summarizes reported yields for key transformations in the synthesis of betamethasone via the 9,11-epoxide intermediate.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Epoxidation | Steroid with Δ⁹,¹¹ double bond | This compound | 96% | |
| Overall Synthesis | 9α-hydroxyandrost-4-ene-3,17-dione | Betamethasone | 22.9% (11 steps) | [2][6] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively available in the public domain. However, its formation and purity would be confirmed in an industrial setting using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the epoxide ring and the overall steroid structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the carbonyl groups and the absence of the C=C bond from the precursor.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
Alternative Synthetic Approaches: Microbial Transformation
An alternative to purely chemical synthesis is the use of microbial transformations. Microorganisms possess a wide range of enzymes that can catalyze specific and stereoselective reactions on steroid molecules, often under milder conditions than chemical methods.[7]
-
Enzymatic Epoxidation: Some microbial enzymes, such as cytochrome P450 monooxygenases, are capable of catalyzing the epoxidation of double bonds in steroids.[8] This offers a potentially greener and more selective route to intermediates like this compound.
-
Hydroxylation: Microorganisms are widely used for the specific hydroxylation of steroid cores, which can be a key step in preparing the necessary precursors for epoxidation.[9]
While microbial transformations offer significant advantages, challenges such as lower product yields and the need for extensive screening and optimization of microbial strains and fermentation conditions remain.[7]
Mechanism of Action: The Glucocorticoid Signaling Pathway
Betamethasone, the final product derived from this compound, exerts its potent anti-inflammatory effects by activating the glucocorticoid receptor (GR). The signaling pathway is a complex process that ultimately leads to changes in gene expression.
-
Ligand Binding: Betamethasone, being a lipophilic molecule, diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm.
-
Conformational Change and Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.
-
Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.
Visualizations
Synthetic Pathway of Betamethasone from a Δ⁹,¹¹-Steroid Precursor
Caption: Chemical synthesis pathway from a Δ⁹,¹¹-steroid precursor to Betamethasone.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
Conclusion
This compound is a cornerstone intermediate in the synthesis of betamethasone and related fluorinated corticosteroids. Its efficient and stereoselective formation is a testament to the advancements in synthetic organic chemistry. This guide has provided a detailed overview of its synthesis, properties, and role as a precursor, intended to be a valuable resource for professionals in the pharmaceutical sciences. Further research into novel synthetic methods, including biocatalysis, may lead to even more efficient and sustainable production of these life-changing medicines.
References
- 1. This compound | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]
- 5. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 6. benchchem.com [benchchem.com]
- 7. plant.researchfloor.org [plant.researchfloor.org]
- 8. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
The Crucial Role of Betamethasone 9,11-Epoxide in Modern Steroid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its complex chemical structure necessitates a sophisticated multi-step synthesis, a critical juncture of which involves the formation and subsequent opening of an epoxide ring at the 9 and 11 positions of the steroid nucleus. This intermediate, Betamethasone 9,11-Epoxide (also known as 9β,11β-Epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione), is a pivotal molecule that dictates the stereochemistry and ultimate biological activity of the final betamethasone product. This technical guide provides an in-depth exploration of the role of this compound in steroid synthesis, detailing experimental protocols, quantitative data, and key chemical transformations.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 981-34-0 | [1][2] |
| Molecular Formula | C22H28O5 | [1][2] |
| Molecular Weight | 372.44 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [cite: ] |
| Storage Temperature | 4°C | [1] |
The Synthetic Pathway: From Precursor to Potent Glucocorticoid
The industrial synthesis of betamethasone often commences from readily available steroid precursors like diosgenin or 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). A key strategic element in these synthetic routes is the introduction of the 9α-fluoro and 11β-hydroxyl groups, which are characteristic of betamethasone and crucial for its high glucocorticoid activity. The formation of the 9,11-epoxide is a stereospecific method to facilitate the introduction of these functionalities.
The general synthetic sequence involving this compound is as follows:
-
Formation of a Δ9(11) double bond: This is typically achieved through dehydration of a 9α-hydroxy steroid precursor.
-
Epoxidation of the Δ9(11) double bond: This step forms the crucial this compound intermediate. This is often accomplished via a halohydrin intermediate.
-
Ring-opening of the epoxide: The epoxide ring is opened with a fluoride source, such as hydrogen fluoride (HF), to introduce the 9α-fluoro and 11β-hydroxyl groups stereoselectively.
Synthesis Pathway of Betamethasone via 9,11-Epoxide Intermediate
Quantitative Data on Synthesis
The efficiency of the epoxidation and subsequent ring-opening steps is critical for the overall yield of the betamethasone synthesis. The following table summarizes reported yields for these key transformations from various sources.
| Starting Material | Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| 9α-hydroxyandrost-4-ene-3,17-dione derivative | Epoxidation of Δ9(11) intermediate | 1,3-dibromo-5,5-dimethyl hydantoin (DBH), NaOH | 96 | [4] |
| 16β-methyl-triene-21-cathylate | Bromoformate formation and cyclization to epoxide | DBH, 70% HClO4 in DMF, then NaOH | 93.3 (overall molar yield) | [5] |
| Betamethasone eliminant | Bromohydroxylation and epoxy hydrolysis | - | 70-75 | [cite: ] |
| Betamethasone | Synthesis of Betamethasone Dipropionate | Acid catalysis, selective hydrolysis, 21-acylation | 76.4 (total yield) | [6] |
| 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | Overall synthesis of Betamethasone | 11 steps including fermentation | 22.9 (overall yield) | [4] |
Experimental Protocols
The following are detailed methodologies for the key transformations involving this compound, compiled from patent literature and research articles.
Experimental Workflow for Betamethasone Synthesis
Protocol 1: Formation of this compound via a Bromoformate Intermediate
This protocol is adapted from a process described for the synthesis of corticosteroid 9,11β-epoxides.[5]
-
Bromoformate Formation:
-
Dissolve the starting material, 16β-methyl-triene-21-cathylate (50 g, approximately 90% pure), in dimethylformamide (DMF, 175 ml) at room temperature.
-
Cool the mixture to approximately 10°C.
-
Add 70% perchloric acid (HClO4, 6.25 ml) over a 5-minute period, ensuring the temperature remains below 20°C.
-
Cool the mixture back to 10°C and add 1,3-dibromo-5,5-dimethylhydantoin (DBH, 25.1 g) portion-wise over 15 minutes, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature and monitor its completion by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding the mixture to a solution of sodium bisulfite and sodium bicarbonate in water.
-
Filter the resulting precipitate, wash with water, and dry to yield the crude 9α-bromo-11β-formate intermediate.
-
-
Epoxide Formation (Cyclization):
-
Dissolve the crude bromoformate intermediate in a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH).
-
Cool the solution to approximately -5°C, degas under vacuum, and maintain under a nitrogen atmosphere.
-
Prepare a solution of sodium hydroxide (NaOH, 0.2 g) in water (1 ml).
-
Add the NaOH solution to the reaction mixture and stir at -5°C.
-
Monitor the reaction by HPLC until the bromoformate is consumed.
-
Neutralize the reaction mixture with acetic acid.
-
Isolate the crude this compound by precipitation or extraction.
-
Purify the product by recrystallization from a mixture of CH2Cl2 and methanol to yield the final product with a purity of over 99%.[5]
-
Protocol 2: Ring Opening of this compound to form Betamethasone
This is a generalized protocol based on common procedures for the hydrofluorination of steroid epoxides.[4]
-
Reaction Setup:
-
In a suitable vessel (e.g., a Teflon-lined reactor), suspend this compound in a solvent such as tetrahydrofuran (THF).
-
Cool the suspension to a low temperature, typically between -5°C and 0°C.
-
-
Hydrofluorination:
-
Slowly and carefully add a 70% aqueous solution of hydrofluoric acid (HF) to the cooled suspension with vigorous stirring. Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a specialized fume hood with appropriate personal protective equipment.
-
Maintain the reaction temperature and continue stirring for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture into a cold, stirred solution of a base, such as aqueous ammonia or potassium carbonate, to neutralize the excess HF.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude betamethasone by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain the final product.
-
Biological Significance
While this compound is a critical synthetic intermediate, there is limited evidence to suggest it has significant biological activity itself. Its primary role is to facilitate the stereospecific introduction of the 9α-fluoro and 11β-hydroxyl groups, which are essential for the high glucocorticoid potency of betamethasone. The epoxide's rigid structure locks the conformation of the steroid nucleus, allowing for a highly controlled ring-opening reaction.
Conclusion
This compound is an indispensable intermediate in the chemical synthesis of betamethasone and related corticosteroids. Its formation and subsequent stereospecific ring-opening are elegant chemical strategies that enable the precise installation of key functional groups required for potent anti-inflammatory activity. The optimization of the synthesis of this epoxide and its efficient conversion to the final active pharmaceutical ingredient are crucial for the cost-effective and large-scale production of this vital medication. A thorough understanding of the reaction mechanisms, experimental parameters, and purification techniques is paramount for researchers and professionals in the field of steroid drug development and manufacturing.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. This compound | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 6. Synthesis of Betamethasone Dipropionate [chinjmap.com]
An In-Depth Technical Guide to Betamethasone 9,11-Epoxide (CAS 981-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 9,11-Epoxide (CAS No: 981-34-0) is a key synthetic intermediate and a known impurity in the manufacturing of betamethasone, a potent glucocorticoid.[][2] It is also considered a metabolite of betamethasone.[3] This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological context.
Synonyms:
-
(9β,11β,16β)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione[4]
-
Betamethasone EP Impurity E[]
-
16-beta Methyl Epoxide[]
Physicochemical Properties
This compound is a white to off-white solid.[5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 981-34-0 | [6] |
| Molecular Formula | C₂₂H₂₈O₅ | [6] |
| Molecular Weight | 372.45 g/mol | [4] |
| Appearance | White to Light Red Solid | [4] |
| Melting Point | 198-203°C | [5] |
| Solubility | Slightly soluble in Chloroform, Dioxane, DMSO, and Methanol | [5] |
| Storage | -20°C Freezer | [5] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that is crucial in the production of various corticosteroids.[7][8]
General Synthetic Pathway
A common route involves the formation of a Δ⁹¹¹ double bond from an 11α-hydroxysteroid, followed by the formation of a bromoformate and subsequent cyclization to the 9,11β-epoxide.[7][8]
References
- 2. Betamethasone Impurities | SynZeal [synzeal.com]
- 3. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (11α,16α)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-d… [cymitquimica.com]
- 5. 9,11β-Epoxy-17-hydroxy-16β-methyl-3,20-dioxo-9β-pregna-1,4-diene-21-yl Acetate | 912-38-9 [chemicalbook.com]
- 6. This compound | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Genesis of a Potent Corticosteroid: A Technical Guide to the Discovery and History of Betamethasone 9,11-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 9,11-Epoxide (specifically, 9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione) is a pivotal, yet often overlooked, intermediate in the multi-step synthesis of betamethasone, a potent glucocorticoid with widespread therapeutic use for its anti-inflammatory and immunosuppressive properties. The discovery and development of this steroidal epoxide are intrinsically linked to the golden age of steroid chemistry in the mid-20th century, a period of intense research and innovation that revolutionized the treatment of inflammatory diseases. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and known characteristics of this compound, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
Historical Context and Discovery
The story of this compound begins not with its own discovery, but with the broader quest for more potent and safer corticosteroids. Following the landmark discovery of cortisone's therapeutic effects in the late 1940s, pharmaceutical companies embarked on a mission to synthesize novel steroid analogues with enhanced anti-inflammatory activity and reduced side effects.[1][2]
The Schering Corporation in the United States was a key player in this endeavor, contributing significantly to the development of prednisone, prednisolone, and ultimately, betamethasone.[1][3] The synthesis of these more potent corticosteroids often required the strategic introduction of functional groups onto the steroid nucleus. The introduction of a 9α-fluoro group and a 16β-methyl group were found to dramatically enhance glucocorticoid activity.
Physicochemical Properties
This compound is a solid, and its derivatives are often crystalline. The introduction of the epoxide ring and other functional groups significantly influences its polarity and reactivity.
| Property | Value |
| Molecular Formula | C22H28O5 |
| Molecular Weight | 372.46 g/mol |
| CAS Number | 981-34-0 |
| Appearance | White to off-white crystalline powder |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the overall synthesis of betamethasone. The most common and historically significant route involves the formation of the epoxide from a Δ9,11-steroid precursor. This process typically involves two key steps: the formation of a halohydrin and the subsequent intramolecular cyclization to form the epoxide ring.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Epoxidation of a Δ9,11-Steroid Precursor
The following protocol is a generalized representation based on common methods described in the literature for the formation of 9,11-epoxy steroids. Specific conditions may vary depending on the exact starting material and desired scale.
Step 1: Bromoformate Formation
A precursor containing the Δ9,11 double bond is reacted with a brominating agent in the presence of a formate source to yield a 9α-bromo-11β-formate intermediate.
-
Reaction:
Caption: Bromoformate formation from a Δ9,11-steroid.
-
Procedure:
-
The Δ9,11-steroid starting material is dissolved in a suitable solvent system, such as a mixture of dichloromethane and dimethylformamide (DMF).
-
The solution is cooled to a low temperature, typically between 0 and 10°C.
-
A source of hypobromite, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added portion-wise while maintaining the low temperature.
-
The reaction is stirred for a period of 1 to 3 hours, and its progress is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium bisulfite solution, to destroy any excess brominating agent.
-
The product is extracted into an organic solvent, and the organic layer is washed with water and brine, then dried over a desiccant like anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude bromoformate intermediate.
-
Step 2: Epoxide Formation (Cyclization)
The bromoformate intermediate is treated with a base to induce an intramolecular Williamson ether synthesis, resulting in the formation of the 9β,11β-epoxide ring.
-
Reaction:
Caption: Base-catalyzed cyclization to form the 9,11-epoxide.
-
Procedure:
-
The crude bromoformate from the previous step is dissolved in a mixture of an organic solvent (e.g., dichloromethane or tetrahydrofuran) and an alcohol (e.g., methanol).
-
The solution is cooled to a low temperature, typically between -10°C and 0°C.
-
An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise while vigorously stirring and maintaining the low temperature.
-
The reaction mixture is stirred for 1 to 2 hours at low temperature, with completion monitored by TLC.
-
The reaction is then neutralized by the addition of an acid, such as acetic acid.
-
The product, which often precipitates from the reaction mixture, is collected by filtration.
-
The collected solid is washed with water and then with a cold solvent like methanol to remove impurities.
-
The crude this compound is then dried under vacuum.
-
Purification
The crude epoxide can be further purified by recrystallization. A common solvent system for this is a mixture of dichloromethane and methanol.[4] The crude product is dissolved in the hot solvent mixture, filtered to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.
Biological Activity and Signaling Pathways
While this compound is primarily known as a synthetic intermediate, steroid epoxides as a class of molecules can exhibit biological activity.[5] Some steroid epoxides have been shown to possess cytotoxic, anti-inflammatory, and other pharmacological effects.[6][7] However, there is a significant lack of specific research on the intrinsic biological activity of this compound itself. It is generally considered to be a pro-drug or an intermediate that is converted to the highly active betamethasone.
The high reactivity of the epoxide ring suggests that it could potentially interact with biological nucleophiles, such as proteins and nucleic acids.[7] However, any such activity is likely transient as the epoxide is rapidly converted to betamethasone in the subsequent synthetic step.
Due to the lack of specific studies on the direct biological targets and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate any direct pharmacological effects of this intermediate.
Analytical Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the steroid backbone, including the characteristic olefinic protons of the A-ring, the methyl groups, and a downfield shift for the proton at C-11 due to the epoxide ring. |
| ¹³C NMR | Resonances for all 22 carbons of the steroid skeleton, with the carbons of the epoxide ring (C-9 and C-11) appearing at characteristic chemical shifts. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z 372.46), along with a fragmentation pattern characteristic of the steroid structure. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to the carbonyl groups (C=O) of the ketone at C-3 and the side chain at C-20, the C=C bonds of the A-ring, and the C-O stretching of the epoxide ring. |
Conclusion
This compound represents a critical milestone in the synthetic history of potent corticosteroids. Its discovery was a direct result of the intensive and innovative research environment of the mid-20th century pharmaceutical industry. While its primary role is that of a synthetic intermediate, the chemistry of its formation and its potential for further functionalization remain of interest to medicinal and organic chemists. This technical guide has provided a comprehensive overview of the historical context, synthesis, and known properties of this compound. Further research into the potential intrinsic biological activity of this and other steroid epoxide intermediates could open new avenues for drug discovery and development.
References
- 1. A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 17,21-Dipropionate-d5 [lgcstandards.com]
- 4. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 5. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toxic agents resulting from the oxidative metabolism of steroid hormones and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Betamethasone 9,11-Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone 9,11-Epoxide is primarily recognized as a pivotal intermediate in the synthesis of betamethasone and other potent corticosteroids, and is also classified as a potential impurity. While comprehensive studies detailing the specific in vitro biological activities of this compound are notably scarce in publicly available literature, this technical guide consolidates the existing knowledge base. By examining data from structurally analogous compounds and the well-documented mechanisms of the parent compound, betamethasone, we can infer and understand the potential biological profile of this epoxide derivative. This document summarizes the expected interactions with the glucocorticoid receptor, potential effects on inflammatory signaling pathways, and methodologies for pertinent in vitro assays.
Introduction
Betamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is primarily mediated through its binding to the glucocorticoid receptor (GR).[1] this compound is a key precursor in the chemical synthesis of betamethasone.[2] Given its structural relationship to the active pharmaceutical ingredient, understanding its intrinsic biological activity is crucial for quality control and a comprehensive understanding of the drug's profile. This guide provides an in-depth look at the anticipated in vitro biological activities of this compound, drawing parallels from closely related molecules and established corticosteroid pharmacology.
Glucocorticoid Receptor Binding Affinity
Table 1: Relative Glucocorticoid Receptor Binding Affinity of a Structurally Related 9,11-Epoxide Compound
| Compound | Relative Receptor Affinity (RRA)¹ | Reference Compound |
| 9,11-Epoxy Mometasone Furoate | 220 ± 22 | Dexamethasone (RRA = 100) |
¹Data from a competition assay with human lung glucocorticoid receptors.[4]
This finding suggests that the 9,11-epoxide moiety is compatible with significant binding to the glucocorticoid receptor, and it is plausible that this compound possesses a comparable affinity.
Experimental Protocol: Glucocorticoid Receptor (GR) Binding Affinity Assay
This in vitro assay is designed to measure the affinity of a test compound for the glucocorticoid receptor.[3]
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.[3]
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line (e.g., human lung cells) or tissue.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard like dexamethasone.[3]
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of glucocorticoids are mediated through the modulation of gene expression following GR activation.[1] The activated GR complex translocates to the nucleus and influences the transcription of target genes.[1]
Diagram 1: Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Betamethasone is known to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][5] It is anticipated that this compound, upon binding to the GR, would initiate a similar cascade of events, leading to a reduction in the production of these inflammatory mediators.
Experimental Protocol: In Vitro Cytokine Release Assay
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.[3]
Objective: To quantify the inhibitory effect of a test compound on the release of pro-inflammatory cytokines.[3]
Methodology:
-
Cell Culture: A suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line) is cultured in an appropriate medium.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines.
-
Treatment: The stimulated cells are treated with various concentrations of the test compound (e.g., this compound). A vehicle control is also included.
-
Incubation: The cells are incubated for a sufficient period to allow for cytokine production and release.
-
Quantification of Cytokines: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the test compound. The IC50 value, which is the concentration required to inhibit cytokine release by 50%, is then determined.[6]
Diagram 2: Experimental Workflow for Cytokine Release Assay
Caption: Workflow for an in vitro cytokine release assay.
Effects on Cell Proliferation and Apoptosis
Glucocorticoids can exert anti-proliferative and pro-apoptotic effects on various cell types, which contributes to their therapeutic efficacy in hyperproliferative and inflammatory conditions.[7] Studies on betamethasone dipropionate and betamethasone valerate have demonstrated their ability to reduce cell growth and induce apoptosis in a dose-dependent manner in keratinocyte cell lines.[7]
While no specific data exists for this compound, it is reasonable to hypothesize that it may also exhibit effects on cell proliferation and apoptosis, particularly in cell types relevant to inflammatory diseases.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To evaluate the effect of a test compound on the proliferation of a cell line.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization of Formazan: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Objective: To determine the mechanism of cell death induced by a test compound.[7]
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining: The cells are harvested and washed, then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is determined to assess the extent of apoptosis and necrosis induced by the test compound.
Conclusion
This compound, as a key synthetic intermediate and potential impurity of betamethasone, likely possesses intrinsic biological activity. Based on data from the structurally similar 9,11-epoxy mometasone furoate, it is predicted to have a significant binding affinity for the glucocorticoid receptor.[4] Consequently, it is expected to modulate inflammatory responses by affecting cytokine production and potentially influencing cell proliferation and apoptosis in a manner analogous to other corticosteroids. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the biological activity of this compound, which is essential for a complete understanding of its pharmacological and toxicological profile. Further direct experimental investigation is warranted to definitively elucidate its specific in vitro biological activities.
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. Betamethasone EP Impurity E | 981-34-0 | SynZeal [synzeal.com]
- 3. benchchem.com [benchchem.com]
- 4. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of Indomethacin and Betamethasone on the cytokine response of human neonatal mononuclear cells to gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
Betamethasone 9,11-Epoxide: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and potential degradation pathways of Betamethasone 9,11-Epoxide, a key intermediate in the synthesis of betamethasone and other potent corticosteroids. Understanding the stability of this intermediate is crucial for optimizing manufacturing processes, ensuring the quality and purity of the final active pharmaceutical ingredient (API), and identifying potential impurities.
Introduction
This compound is a critical precursor in the synthetic route to betamethasone, a widely used glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. The presence of the strained epoxide ring at the 9,11-position makes this molecule susceptible to various degradation pathways, primarily through ring-opening reactions. Additionally, the inherent structural features of the corticosteroid backbone, including the dihydroxyacetone side chain and the Δ¹,⁴-3-keto system in the A-ring, contribute to its overall stability profile.
This guide synthesizes the known degradation chemistry of corticosteroids, particularly betamethasone, and the characteristic reactions of steroidal epoxides to provide a predictive analysis of the stability and degradation of this compound under various stress conditions.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, including hydrolysis of the epoxide ring, degradation of the dihydroxyacetone side chain, and potential modifications to the A-ring.
Epoxide Ring Opening (Hydrolysis)
The primary and most facile degradation pathway for this compound is the hydrolysis of the epoxide ring, which can be catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This reaction is expected to yield a trans-diaxial diol, specifically the 9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione (Betamethasone) and its 9α-hydroxy-11β-fluoro isomer. The regioselectivity of the attack will be influenced by the electronic and steric environment.
-
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons will lead to the formation of the corresponding trans-diol. This reaction is generally slower than acid-catalyzed hydrolysis.
Side-Chain Degradation
The dihydroxyacetone side chain at C-17 is a known site of instability in corticosteroids.[1][2][3]
-
Oxidative Degradation: The primary hydroxyl group at C-21 and the ketone at C-20 are susceptible to oxidation, which can lead to the formation of the C-17 carboxylic acid.[1]
-
Mattox Rearrangement: Under acidic conditions, corticosteroids with a 17α-hydroxy-20-keto-21-ol side chain can undergo a β-elimination reaction known as the Mattox rearrangement to form an enol-aldehyde.[2][3]
A-Ring Degradation
The α,β-unsaturated ketone system in the A-ring is a chromophore that can absorb UV light, leading to photodegradation.[4][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce various photochemical reactions, including isomerization, dimerization, and photo-oxidation, leading to a complex mixture of degradation products.[4][7][8]
Quantitative Stability Data (Predictive)
| Stress Condition | Parameter | Predicted Extent of Degradation | Primary Degradation Pathway(s) |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | High | Acid-catalyzed epoxide ring opening, Mattox rearrangement |
| 0.1 M NaOH, 60°C, 24h | Moderate to High | Base-catalyzed epoxide ring opening, Side-chain oxidation | |
| pH 7 buffer, 60°C, 24h | Low to Moderate | Neutral hydrolysis of epoxide | |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate | Oxidation of the dihydroxyacetone side chain |
| Thermal | 80°C, 75% RH, 7 days (solid) | Low | General thermal decomposition |
| Photolytic | ICH Q1B exposure, solid | Low to Moderate | A-ring degradation, photo-oxidation |
| ICH Q1B exposure, solution | Moderate to High | A-ring degradation, photo-oxidation |
Experimental Protocols for Forced Degradation Studies
The following are detailed, representative experimental protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices for steroid analysis.[9][10][11][12][13]
General Preparation
-
Sample Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Control Samples: For each stress condition, a control sample (stored at 2-8°C in the dark) should be prepared and analyzed alongside the stressed samples.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Thermal Degradation (Solid State)
-
Place a known quantity of solid this compound in a controlled temperature and humidity chamber at 80°C and 75% relative humidity for 7 days.
-
After the exposure period, dissolve the sample in a suitable solvent to the target concentration for analysis.
Photodegradation
-
Solid State:
-
Spread a thin layer of solid this compound in a petri dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same conditions.
-
After exposure, dissolve the samples in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a solution of this compound at a suitable concentration in a photostable, transparent container.
-
Expose the solution to the same light conditions as described for the solid-state study.
-
A control solution should be stored in the dark under the same conditions.
-
Analyze the samples directly or after appropriate dilution.
-
Analytical Methodology
A validated, stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary analytical technique for these studies. Mass spectrometry (MS) detection should be coupled with HPLC to aid in the identification of degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve separation of the parent compound and its degradation products.
-
Detection: UV detection at the λmax of this compound (and other relevant wavelengths) and mass spectrometric detection for peak identification and purity assessment.
Conclusion
This compound, as a key synthetic intermediate, possesses inherent instabilities due to its strained epoxide ring and the corticosteroid skeleton. The primary degradation pathways are anticipated to be acid- and base-catalyzed hydrolysis of the epoxide, followed by degradation of the dihydroxyacetone side chain through oxidation and rearrangement. Photodegradation of the A-ring is also a potential degradation route. A thorough understanding of these pathways and the implementation of robust forced degradation studies are essential for the development of stable and high-purity betamethasone and related APIs. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to assess the stability of this compound and to identify and control potential impurities in the manufacturing process.
References
- 1. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Betamethasone 9,11-Epoxide and Its Alternate Names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betamethasone 9,11-Epoxide, a key synthetic intermediate in the production of betamethasone and other potent corticosteroids. This document details its chemical identity, synthesis, and biological activity, with a focus on quantitative data and experimental methodologies.
Chemical Identity and Alternate Names
This compound is a steroidal compound that serves as a crucial precursor in pharmaceutical synthesis. It exists in various esterified forms, each with unique identifiers.
Table 1: Chemical Identifiers and Synonyms
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms and Alternate Names |
| This compound | 981-34-0 | C22H28O5 | 372.45 | 9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione, Betamethasone Impurity E |
| This compound 17,21-dipropionate | 66917-44-0 | C28H36O7 | 484.58 | (9β,11β,16β)-9,11-Epoxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione, Betamethasone 9β,11β-epoxide 17,21-dipropionate |
| This compound 17-Propionate | 79578-39-5 | C25H32O6 | 428.52 | 9,11β-Epoxy-21-hydroxy-16β-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl propanoate, Beclomethasone dipropionate impurity U |
| This compound 21-Propionate | 205105-83-5 | C25H32O6 | 428.52 | (9β,11β,16β)-9,11-Epoxy-17-hydroxy-16-Methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione, Beclomethasone 9,11-Epoxide 21-Propionate |
Synthesis of this compound
This compound is synthesized from a Δ⁹¹¹-steroid precursor. The process involves the formation of a halohydrin intermediate followed by cyclization to yield the epoxide.
General Synthetic Workflow
The synthesis of corticosteroid 9,11β-epoxides is a key step in the manufacture of several potent anti-inflammatory drugs.[1] A common industrial method involves the regioselective dehydration of an 11α-hydroxysteroid to form a Δ⁹¹¹ double bond. This olefin is then converted to a 9α,11β-bromoformate intermediate, which is subsequently cyclized to the desired 9,11β-epoxide.[1]
Detailed Experimental Protocol for Epoxidation
The following protocol is a generalized procedure based on patent literature for the synthesis of 9,11β-epoxide steroids from a triene precursor.[2][3]
-
Bromoformate Formation:
-
Dissolve the starting triene steroid in dimethylformamide (DMF).
-
Cool the solution to approximately 10-15°C.
-
Add a catalytic amount of 70% perchloric acid.
-
Slowly add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH).
-
Agitate the mixture at room temperature until the reaction is complete, as monitored by high-performance liquid chromatography (HPLC).
-
-
Epoxide Formation:
-
Cool the reaction mixture containing the bromoformate intermediate to a low temperature (e.g., -5°C to 0°C).
-
Separately prepare a solution of a strong base, such as sodium hydroxide, in a mixture of methanol and water.
-
Slowly add the cooled base solution to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, continue to agitate the mixture for a specified time to ensure complete cyclization.
-
-
Isolation and Purification:
-
Quench the reaction by adding water.
-
The crude epoxide product will precipitate out of the solution.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/dichloromethane.
-
Biological Activity and Mechanism of Action
This compound, as a member of the glucocorticoid family, is expected to exert its biological effects through interaction with the glucocorticoid receptor (GR).
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids involves binding to the cytosolic GR, which then translocates to the nucleus to modulate gene expression. A primary anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway.
Glucocorticoid Receptor Binding Affinity
Table 2: Relative Binding Affinity of Various Glucocorticoids
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Betamethasone | Data not consistently reported, but structurally very similar to Dexamethasone |
| Budesonide | 980 |
| Fluticasone Propionate | 1800 |
| Betamethasone Dipropionate | 1300 |
Note: Data compiled from various sources. Relative binding affinities can vary depending on the assay conditions.
Experimental Protocol for Glucocorticoid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.
-
Preparation of Cytosol:
-
Homogenize a suitable tissue source rich in glucocorticoid receptors (e.g., rat liver or cultured cells) in a cold buffer.
-
Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).
-
-
Binding Assay:
-
Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (this compound).
-
Incubations are typically carried out at 4°C for several hours to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled dexamethasone.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, and the receptor-ligand complexes remain in the supernatant after centrifugation.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a pivotal intermediate in the synthesis of potent anti-inflammatory corticosteroids. Its efficient synthesis is crucial for the pharmaceutical industry. While its biological activity is inferred from its structural relationship to active glucocorticoids, further quantitative studies on its specific interaction with the glucocorticoid receptor would provide a more complete understanding of its pharmacological profile. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working in the field of steroid drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 3. CN103588853A - Method for preparing 9,11beta-epoxy steroid compound - Google Patents [patents.google.com]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Betamethasone from Betamethasone 9,11-Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Betamethasone via the ring-opening of Betamethasone 9,11-Epoxide. This key transformation is a critical step in the overall synthesis of this potent glucocorticoid.
Introduction
Betamethasone is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties. A crucial step in its chemical synthesis involves the stereospecific ring-opening of a 9,11β-epoxide intermediate. This reaction introduces the 9α-fluoro and 11β-hydroxyl groups, which are essential for its biological activity. The most common industrial method for this transformation utilizes aqueous hydrogen fluoride (HF) as the fluorinating agent. This process, while efficient, requires stringent safety protocols due to the hazardous nature of HF.
Reaction Principle
The synthesis proceeds via an acid-catalyzed SN2-like ring-opening of the epoxide. The oxygen atom of the epoxide is first protonated by the strong acid (HF), making the carbons of the epoxide ring more electrophilic. The fluoride ion then acts as a nucleophile, attacking the C9 position from the α-face, leading to the formation of the trans-diaxial fluorohydrin, which is Betamethasone. The reaction is highly stereospecific.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various sources for the synthesis of Betamethasone from this compound.
| Parameter | Value | Source(s) |
| Reactants | ||
| This compound | 1 part (by weight) | [1][2] |
| Aqueous Hydrogen Fluoride (HF) | 1.5 - 2.5 parts (by weight) | [1][2] |
| Solvent | Tetrahydrofuran (THF) or Water | [1][2] |
| Reaction Conditions | ||
| Temperature | -35°C to 0°C | [1][2][3] |
| Reaction Time | 1 hour | [1] |
| Work-up & Purification | ||
| Neutralizing Agent | Ammonia solution or Sodium Carbonate solution | [1][2] |
| Purification Method | Filtration, Recrystallization, or Extraction | [2][3] |
| Yield & Purity | ||
| Yield | 85-90% | [2] |
| Purity (post-purification) | >98% | [2] |
Experimental Protocol
This protocol is a synthesis of procedures described in the literature and should be adapted and optimized for specific laboratory conditions. Extreme caution must be exercised when handling hydrogen fluoride.
Materials and Reagents:
-
This compound
-
Aqueous Hydrogen Fluoride (47-70%)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonia solution (e.g., 25%) or Sodium Carbonate solution
-
Deionized water, chilled
-
Methanol
-
Activated Carbon
-
Ethyl Acetate
-
PTFE-lined reaction vessel and equipment
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, full-face shield, and access to a calcium gluconate gel for HF burns.
Equipment:
-
A well-ventilated fume hood suitable for working with HF.
-
Low-temperature cooling bath or circulator.
-
Magnetic stirrer or overhead stirrer.
-
pH meter or pH strips.
-
Filtration apparatus (e.g., Büchner funnel).
-
Rotary evaporator.
Safety Precautions:
-
Hydrogen Fluoride is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All manipulations involving HF must be conducted in a specialized fume hood.
-
Always wear appropriate PPE, including HF-resistant gloves, a face shield, and a lab coat.
-
Ensure an HF exposure kit, including calcium gluconate gel, is readily available. All personnel must be trained in its use.
-
The reaction vessel and any equipment in contact with HF should be made of or lined with a resistant material such as PTFE.
Detailed Methodology:
Step 1: Reaction Setup
-
In a PTFE-lined reaction vessel equipped with a stirrer and a thermometer, add the desired volume of aqueous hydrogen fluoride.
-
Cool the HF solution to the target temperature (e.g., -20°C to -5°C) using a low-temperature bath.[1][2]
-
In a separate flask, dissolve this compound in a suitable solvent like anhydrous THF.[1]
Step 2: Fluorination Reaction
-
Slowly add the solution of this compound to the cooled HF solution under vigorous stirring.[2][3] The addition should be controlled to maintain the reaction temperature within the specified range.
-
After the addition is complete, continue to stir the reaction mixture at the low temperature for approximately 1 hour.[1]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.[1]
Step 3: Work-up and Neutralization
-
Once the reaction is complete, carefully pour the reaction mixture into a separate vessel containing chilled deionized water with vigorous stirring.[1][3]
-
Slowly add a neutralizing agent (e.g., ammonia solution or sodium carbonate solution) to the aqueous mixture until the pH reaches approximately 7.[1][2] This step should be performed slowly and with cooling, as the neutralization is exothermic.
-
The crude Betamethasone will precipitate out of the solution.
Step 4: Isolation and Purification of Crude Product
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with deionized water until the washings are neutral.[2]
-
Dry the crude product under vacuum.
Step 5: Final Purification (Recrystallization)
-
Dissolve the crude Betamethasone in a suitable solvent, such as methanol.[2]
-
Add a small amount of activated carbon and reflux the solution for a short period to decolorize it.[2]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization. Cooling to a lower temperature (e.g., 10°C) can improve the yield.[2]
-
Collect the purified Betamethasone crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of this compound to Betamethasone.
Experimental Workflow
References
Application Notes and Protocols for the Epoxidation of Betamethasone 9,11-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are general methods for the epoxidation of α,β-unsaturated ketones within a steroidal framework. As no specific literature protocol for the epoxidation of Betamethasone 9,11-Epoxide was identified, these protocols are provided as a starting point for research and development. Optimization of reaction conditions for this specific substrate is highly recommended.
Introduction
This compound is a key intermediate in the synthesis of various corticosteroids. Its structure contains a dienone system in the A-ring (Δ¹,⁴-3-keto), which is susceptible to epoxidation. This modification can lead to novel derivatives with potentially altered biological activity. This document outlines two primary protocols for the epoxidation of the A-ring dienone of a steroidal molecule like this compound: electrophilic epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and nucleophilic epoxidation using hydrogen peroxide under basic conditions.
Reaction Scheme
Caption: General reaction scheme for the epoxidation of this compound.
Protocol 1: Electrophilic Epoxidation with m-CPBA
This protocol utilizes the electrophilic nature of peroxy acids to epoxidize the electron-rich double bonds of the dienone system. The Δ⁴⁻⁵ double bond is generally more nucleophilic than the Δ¹⁻² double bond and is expected to react preferentially.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) in the same solvent. The purity of m-CPBA should be considered when calculating the molar equivalents.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of this compound.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the m-CPBA solution dropwise to the stirred solution of the steroid over 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired epoxide.
-
-
Characterization:
-
Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | This compound (100 mg) |
| m-CPBA (77%) | 1.2 eq |
| Solvent | Dichloromethane (10 mL) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Yield of 4,5-epoxide | 65-75% |
| Yield of 1,2-epoxide | 5-10% |
Potential Side Reactions
-
Baeyer-Villiger Oxidation: The ketone at C3 can undergo Baeyer-Villiger oxidation with m-CPBA to form a lactone, although this is generally slower than epoxidation of the double bond.[1][2]
-
Over-oxidation: Use of excess m-CPBA or prolonged reaction times may lead to the formation of di-epoxides.
Protocol 2: Nucleophilic Epoxidation with Alkaline Hydrogen Peroxide
This method is effective for the epoxidation of electron-deficient double bonds, such as those in α,β-unsaturated ketones.[3][4] The hydroperoxide anion acts as the nucleophile.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or acetone) and water.
-
Prepare a solution of hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq).
-
Prepare a solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq), in water.
-
-
Reaction Setup:
-
In a round-bottom flask, add the solution of the steroid.
-
Cool the solution to 0-10 °C.
-
Simultaneously or sequentially, add the hydrogen peroxide and the base solution dropwise to the stirred steroid solution. Maintain the temperature below 15 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified epoxide using standard spectroscopic methods (NMR, MS, IR).
-
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | This compound (100 mg) |
| Hydrogen Peroxide (30%) | 2.5 eq |
| Sodium Hydroxide | 1.8 eq |
| Solvent | Methanol/Water (4:1) |
| Reaction Temperature | 5-10 °C |
| Reaction Time | 4-8 hours |
| Yield of 1,2-epoxide | 70-80% |
| Yield of 4,5-epoxide | <5% |
Logical Workflow for Protocol Selection and Execution
Caption: Decision workflow for selecting and performing the epoxidation reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for the epoxidation of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Epoxidation with Peroxides | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Quantification of Betamethasone 9,11-Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of Betamethasone 9,11-Epoxide, a critical related substance of Betamethasone. The methodologies outlined are primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), suitable for quality control, stability testing, and impurity profiling in pharmaceutical development.
Introduction
Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. During its synthesis and storage, or under stress conditions, various related compounds and degradation products can emerge. This compound is a significant process impurity and potential degradant. Accurate and reliable quantification of this epoxide is crucial for ensuring the quality, safety, and efficacy of Betamethasone drug substances and products. The methods described herein provide a framework for the sensitive and specific determination of this compound.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and robust technique for the analysis of Betamethasone and its related substances. For higher sensitivity and specificity, particularly in complex matrices or at very low concentrations, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Data Presentation: Quantitative Performance
The following table summarizes typical quantitative data for the analysis of Betamethasone-related compounds, which can be expected for a validated analytical method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.05 - 2.0 µg/mL | 0.5 - 50.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[1] |
| Limit of Detection (LOD) | ~0.02 µg/mL | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL | 0.5 ng/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | 94 - 99%[1] |
| Precision (%RSD) | < 2.0% | < 10%[1] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol describes a stability-indicating reversed-phase HPLC method for the quantification of this compound in a drug substance.
1. Materials and Reagents
-
This compound Reference Standard
-
Betamethasone Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or other suitable buffer components
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to cover the linearity range (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).
-
Sample Preparation (Drug Substance): Accurately weigh about 25 mg of the Betamethasone drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This provides a sample concentration of approximately 1 mg/mL.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound using LC-MS/MS
This protocol is suitable for the trace-level quantification of this compound in complex matrices such as plasma or in final drug products where very low impurity levels are expected.
1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate or formic acid (for mobile phase modification)
2. LC-MS/MS Conditions
-
Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from the main component and other impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (To be determined by direct infusion of the reference standard)
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion
-
3. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (10 µg/mL): Prepare a stock solution of this compound in the diluent.
-
Working Standard Solutions: Prepare calibration standards by spiking the appropriate matrix (e.g., blank plasma or placebo formulation extract) with the working stock solution to achieve concentrations across the desired range (e.g., 0.5 to 50.0 ng/mL).
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard at a fixed concentration in the diluent.
-
Sample Preparation (e.g., from a cream formulation):
-
Accurately weigh a portion of the cream into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile) and vortex thoroughly.
-
Centrifuge to separate the excipients.
-
Transfer the supernatant to a clean tube.
-
Add the internal standard spiking solution.
-
Evaporate the solvent and reconstitute in the mobile phase A.
-
Filter if necessary before injection.
-
4. Analysis Procedure
-
Optimize the MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards to construct a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
Application Note: HPLC Analysis for Purity Determination of Betamethasone 9,11-Epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone 9,11-Epoxide is a known impurity and a critical process intermediate in the synthesis of various corticosteroid active pharmaceutical ingredients (APIs) such as betamethasone, dexamethasone, and beclomethasone.[1] Its effective separation and quantification are paramount to ensure the purity, safety, and efficacy of the final drug product. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and for the separation of its related substances. The described methodology is suitable for routine quality control and stability testing.
The principle of the method is based on reversed-phase HPLC (RP-HPLC) with a C18 stationary phase and gradient elution, which allows for the separation of this compound from its potential impurities and degradation products.[2][3][4][5][6] Detection is performed using a UV detector at 240 nm, a wavelength at which corticosteroids typically exhibit strong absorbance.[3][7][8]
Experimental Protocols
Chromatographic Conditions
A stability-indicating gradient RP-HPLC method is employed for the analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACE 3 C18 (150 mm x 4.6 mm, 3 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Methanesulfonic acid in water[6] |
| Mobile Phase B | Acetonitrile:Isopropanol (80:20, v/v)[4] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[2][6] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 240 nm[2][7][8] |
| Injection Volume | 20 µL[5] |
| Diluent | Water:Acetonitrile (20:80, v/v)[2][3] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
a. Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
b. Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
c. Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
System Suitability
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 4: Typical Retention Times of this compound and Potential Impurities
| Compound | Retention Time (min) |
| Betamethasone | ~ 9.5 |
| This compound | ~ 12.2 |
| Betamethasone 21-acetate | ~ 14.8 |
| Betamethasone 17-propionate | ~ 16.5 |
Table 5: Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 9.6 | 15,340 | 0.45 | Betamethasone |
| 2 | 12.2 | 3,392,150 | 99.10 | This compound |
| 3 | 14.9 | 12,100 | 0.35 | Unknown Impurity |
| 4 | 16.4 | 3,420 | 0.10 | Unknown Impurity |
| Total | 3,423,010 | 100.00 |
Calculation of Purity
The purity of this compound is calculated based on the area percentage of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualization of Workflows and Relationships
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for purity calculation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. ijpsonline.com [ijpsonline.com]
Purification of Betamethasone 9,11-Epoxide by Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of Betamethasone 9,11-Epoxide, a key intermediate in the synthesis of betamethasone, via crystallization. The protocols cover solvent screening, crystallization procedures, and analytical methods for purity assessment. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
This compound is a critical intermediate in the manufacturing of betamethasone, a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. The purity of this epoxide is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Crystallization is a robust and widely used method for the purification of steroid intermediates, offering high selectivity and the ability to control crystal size and morphology. This application note outlines a systematic approach to the purification of this compound by crystallization, providing researchers and drug development professionals with a comprehensive guide to achieving high purity and yield.
Solvent Screening and Solubility
The selection of an appropriate solvent system is the most critical step in developing a successful crystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures, thus maximizing the yield upon cooling. Furthermore, the solvent should be a poor solvent for impurities, allowing for their effective removal.
While specific solubility data for this compound is not extensively published, data from analogous steroid epoxides and related betamethasone compounds can be used to guide solvent selection. Generally, corticosteroids exhibit a range of solubilities in common organic solvents.
Table 1: Qualitative Solubility of Betamethasone and Related Steroids in Various Solvents
| Solvent | Solubility Profile | Reference |
| Dichloromethane (CH2Cl2) | Freely Soluble | [1] |
| Chloroform | Very Slightly Soluble | [1] |
| Methanol | Sparingly Soluble | [1] |
| Ethanol (95%) | Sparingly Soluble | [1] |
| Acetone | Sparingly Soluble | [1] |
| 1,4-Dioxane | Sparingly Soluble | [1] |
| Diethyl Ether | Very Slightly Soluble | [1] |
| Water | Practically Insoluble | [1] |
Note: This table provides a general guideline. Empirical determination of solubility for this compound is recommended.
Based on available literature for similar steroid epoxides, a mixture of a good solvent (like dichloromethane) and an anti-solvent (like methanol) is often effective for purification.
Crystallization Protocol
This protocol is based on established methods for the purification of steroid epoxides and can be optimized for specific impurity profiles and desired crystal characteristics.
Materials and Equipment
-
Crude this compound
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum oven
-
HPLC system for purity analysis
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Detailed Procedure
-
Dissolution:
-
Charge the jacketed glass reactor with crude this compound.
-
Add a suitable volume of a dichloromethane and methanol mixture (e.g., a 2:1 to 3:1 v/v ratio). The total solvent volume should be sufficient to fully dissolve the crude material at reflux.
-
With gentle stirring, heat the mixture to reflux temperature (approximately 40-50 °C) and maintain until all solids have dissolved.
-
-
Crystallization:
-
Once a clear solution is obtained, begin a controlled cooling process. A slow cooling rate (e.g., 10-20 °C per hour) is recommended to promote the formation of larger, more uniform crystals.
-
Cool the solution to a final temperature of 0-5 °C.
-
Hold the slurry at this temperature for at least 1-2 hours with gentle agitation to ensure complete crystallization and maximize yield.
-
-
Isolation and Drying:
-
Filter the crystallized product using a Buchner funnel under vacuum.
-
Wash the filter cake with a small amount of cold methanol to remove any residual mother liquor and impurities.
-
Dry the purified this compound in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.
-
Process Parameters and Expected Results
The following table summarizes key process parameters and expected outcomes based on literature data for similar processes.
Table 2: Crystallization Process Parameters and Expected Results
| Parameter | Recommended Value/Range | Expected Outcome | Reference |
| Solvent System | Dichloromethane:Methanol | High purity and good yield | |
| Solvent Ratio (v/v) | 2:1 to 3:1 | Optimized solubility profile | |
| Dissolution Temperature | Reflux (~40-50 °C) | Complete dissolution of crude product | |
| Cooling Rate | 10-20 °C / hour | Formation of well-defined crystals | |
| Final Crystallization Temp. | 0-5 °C | Maximized product yield | |
| Purity of Final Product | > 99% | High-quality intermediate | |
| Yield | > 85% | Efficient purification process |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and quantifying any related impurities.
HPLC System and Conditions
A standard HPLC system with a UV detector is suitable for this analysis. The following table outlines a typical set of chromatographic conditions.
Table 3: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (1:1) |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the purified this compound in the diluent to the same concentration as the standard solution.
Purity Calculation
The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, using the area percent method.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The purification of this compound by crystallization is a highly effective method for achieving the stringent purity requirements for pharmaceutical intermediates. By carefully selecting the solvent system and controlling the crystallization process parameters, it is possible to obtain a high-purity, high-yield product. The protocols and analytical methods detailed in this application note provide a solid foundation for researchers and professionals in the field of drug development to successfully purify this critical steroid intermediate. Further optimization of these methods may be necessary depending on the specific nature of the crude material and the desired final product specifications.
References
Application Notes and Protocols: Synthesis of Mometasone Furoate Utilizing Betamethasone 9,11-Epoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mometasone furoate is a potent synthetic corticosteroid widely used for its anti-inflammatory properties in treating conditions such as asthma, allergic rhinitis, and various skin disorders.[1] The synthesis of mometasone furoate is a multi-step process, with one key strategic intermediate being a betamethasone derivative containing a 9,11-epoxide ring. This epoxide functionality serves as a masked form of the 9α-chloro and 11β-hydroxy groups present in the final mometasone furoate molecule.[2][3] The use of Betamethasone 9,11-Epoxide, specifically 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione, is a common starting point in several patented and published synthetic routes.[4][5][6][7] This document provides detailed application notes and protocols for the synthesis of mometasone furoate from this key epoxide intermediate.
Synthetic Pathway Overview
The general synthetic strategy involves the esterification of the 17α-hydroxyl group with a furoate moiety, followed by the opening of the 9,11-epoxide ring to introduce the 9α-chloro and 11β-hydroxy functionalities. The order of these steps can vary, leading to different synthetic approaches. Below is a generalized workflow diagram illustrating the key transformations.
Caption: Generalized workflow for mometasone furoate synthesis.
Experimental Protocols
The following protocols are compiled from various sources, including patent literature and peer-reviewed articles, to provide a comprehensive guide for the synthesis of mometasone furoate from this compound derivatives.
Protocol 1: One-Pot Synthesis of Mometasone Furoate
This protocol outlines a one-pot process starting from a 9,11-epoxide intermediate (referred to as compound 8DM).[8]
Step 1: Chlorination
-
Add the starting epoxide compound (8DM) to an alkyl halide solvent (with a carbon atom number less than 6).
-
Add a sulfonyl chloride reagent as the chlorinating agent.
Step 2: Furoylation
-
Cool the reaction mixture to below 5°C.
-
Add an organic base as a catalyst.
-
Slowly add furoyl chloride dropwise, maintaining the reaction temperature between -20°C and 20°C.
-
After the reaction is complete, add an acid solution and separate the chloroalkane layer.
Step 3: Epoxide Ring Opening and Product Formation
-
To the chloroalkane layer, add a mixed solution of concentrated hydrochloric acid and glacial acetic acid.
-
Allow the mixture to stand for layering to obtain the target product, mometasone furoate.
Protocol 2: Multi-Step Synthesis with Intermediate Isolation
This protocol is adapted from a synthetic route for a mometasone furoate impurity and can be modified for the synthesis of mometasone furoate itself.[4]
Step 1: Acetylation of the 21-Hydroxyl Group
-
Dissolve dexamethasone 9,11-epoxide (27 g, 72.5 mmol) in N,N-dimethylacetamide (120 mL).
-
Sequentially add potassium acetate (12.5 g, 127.5 mmol) and acetic anhydride (30 mL, 318.0 mmol).
-
Stir the reaction mixture for 1 hour at 25°C.
-
Pour the reaction mixture into an ice/water mixture (600 mL) and stir vigorously for 30 minutes.
-
The resulting solid can be collected and dried to yield 9β,11β-Epoxy-17α-hydroxy-16α-methyl-3,20-dioxo-pregna-1,4-dien-21-acetate.
Step 2: Furoylation and Ring Opening (Conceptual Adaptation) Following the protection of the 21-hydroxyl group, the next steps would involve furoylation at the 17α-position and subsequent opening of the epoxide ring. While the direct protocol for mometasone furoate from this intermediate is not fully detailed in the cited source, a general procedure can be inferred.
-
The 21-acetylated epoxide intermediate is dissolved in a suitable solvent (e.g., dichloromethane).
-
An organic base (e.g., triethylamine or DMAP) and 2-furoyl chloride are added to effect furoylation at the 17α-position.[9]
-
After completion of the furoylation, the reaction mixture is treated with a mixture of hydrochloric acid and acetic acid to open the epoxide ring, yielding mometasone furoate.[8]
Quantitative Data
The following tables summarize quantitative data reported in various synthetic procedures for mometasone furoate.
| Parameter | Value | Reference |
| Yield (One-Pot Method) | >115% | [8] |
| Purity (HPLC) | >99.5% | [8] |
| Max Single Impurity | <0.10% | [8] |
| Parameter | Value | Reference |
| Crude Yield | 102.2% | [10] |
| Crude Purity | 97.5% | [10] |
| Refined Yield | 93.8% | [5][10] |
| Refined Purity | 99.23% | [5][10] |
| Any Impurity Content | <0.10% | [5][10] |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key considerations in the synthesis of mometasone furoate from the 9,11-epoxide intermediate.
Caption: Key decision points in the synthetic route.
Concluding Remarks
The use of this compound as a key intermediate provides a robust and efficient pathway for the synthesis of mometasone furoate. The protocols and data presented herein offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development. The choice between a one-pot or multi-step approach will depend on factors such as desired purity, scalability, and available resources. Careful control of reaction conditions is crucial to maximize yield and minimize the formation of impurities.
References
- 1. Mometasone - Wikipedia [en.wikipedia.org]
- 2. US6177560B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]
- 3. Process for the preparation of mometasone furoate - Patent 1074558 [data.epo.org]
- 4. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113512085A - Preparation method of mometasone furoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN112110975A - Method for synthesizing mometasone furoate by one-pot process - Google Patents [patents.google.com]
- 9. CN106636289A - Preparation method of mometasone furoate - Google Patents [patents.google.com]
- 10. Mometasone furoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Betamethasone 9,11-Epoxide as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 9,11-Epoxide is a critical reference standard for the accurate identification and quantification of impurities in betamethasone active pharmaceutical ingredients (APIs) and formulated products.[1] As a known related substance, its monitoring is essential to ensure the quality, safety, and efficacy of betamethasone-containing pharmaceuticals. These application notes provide detailed protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC), a primary analytical technique for the analysis of corticosteroids.[2][3][4]
Application
This compound is primarily utilized as an impurity reference standard in the chromatographic analysis of betamethasone and its derivatives.[1][3] Its applications include:
-
Impurity Profiling: Identification and quantification of this compound in betamethasone drug substances and products.
-
Method Validation: As a component in system suitability testing and for the validation of analytical methods for betamethasone impurity determination.
-
Forced Degradation Studies: To help identify degradation pathways of betamethasone under various stress conditions.[5][6]
Physicochemical Properties
| Property | Value |
| Chemical Name | 9,11β-Epoxy-17,21-dihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione |
| CAS Number | 981-34-0 |
| Molecular Formula | C22H28O5 |
| Molecular Weight | 372.44 g/mol |
Experimental Protocols
Protocol 1: Quantification of this compound using Reversed-Phase HPLC
This protocol outlines a method for the quantification of this compound in a sample matrix.
1. Chromatographic Conditions
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water: Acetonitrile (75:25, v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient elution can be optimized based on the separation of other impurities. For quantification of the epoxide alone, an isocratic elution may be sufficient. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of equal volumes of acetonitrile and methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the analyte in the sample. For a calibration curve, concentrations of 1, 5, 10, 20, and 50 µg/mL are recommended.
3. Sample Preparation
-
Test Solution: Dissolve 25 mg of the betamethasone sample in a mixture of equal volumes of acetonitrile and methanol and dilute to 10 mL with the same solution.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the 20 µg/mL working standard solution six times. The following criteria should be met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
6. Calculation
Calculate the concentration of this compound in the sample using the external standard method based on the peak areas obtained from the standard and sample chromatograms.
Quantitative Data Summary
The following tables represent typical data obtained from a method validation study for the quantification of this compound using the protocol described above.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 50 | 761,700 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Parameter | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 20 | ≤ 1.0 |
| Intermediate Precision (n=6) | 20 | ≤ 2.0 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 20 | 20.2 | 101.0 |
| 30 | 29.7 | 99.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for chromatographic analysis.
Caption: Logic of using a reference standard.
References
- 1. Betamethasone EP Impurity E | 981-34-0 | SynZeal [synzeal.com]
- 2. This compound 17,21-Dipropionate [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Characterization of Betamethasone 9,11-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone 9,11-Epoxide, identified as Betamethasone EP Impurity E, is a critical compound in the quality control and stability testing of Betamethasone, a potent glucocorticoid. Its accurate characterization is essential for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and quantification of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. While specific spectral data is not publicly available, this application note details the protocols and data presentation formats necessary for its complete characterization.
Introduction
Betamethasone is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. During its synthesis and storage, various related substances and degradation products can emerge. This compound (Figure 1) is a significant process impurity and potential degradant.[1] Regulatory bodies require stringent control and characterization of such impurities. This application note outlines the standard procedures for the isolation and structural confirmation of this compound using modern analytical techniques.
Chemical Structure:
-
Systematic Name: 9,11β-Epoxy-17,21-dihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione[1][2]
-
Molecular Weight: 372.45 g/mol [2]
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow, beginning with isolation and purification, followed by structural elucidation using spectroscopic techniques.
Caption: Workflow for the isolation and characterization of this compound.
Experimental Protocols
Sample Preparation and Purity Assessment
Protocol 1: Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Dissolution: Dissolve the crude mixture containing this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic System: Utilize a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: Employ a gradient elution method with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of the epoxide from the parent drug and other impurities.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (typically around 240 nm for corticosteroids).
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified solid.
-
Purity Confirmation: Re-analyze the purified fraction using analytical HPLC to confirm its purity (typically >95%).
NMR Spectroscopic Analysis
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR Experiments (for complete assignment):
-
Conduct COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Mass Spectrometric Analysis
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Positive Ion Mode Acquisition:
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum to study the fragmentation pattern, which provides valuable structural information.
-
Data Presentation
Quantitative data from NMR and MS analyses should be presented in a clear and organized manner to facilitate interpretation and comparison.
NMR Spectral Data
Note: The following tables are templates. Specific chemical shift and coupling constant values for this compound are not currently available in the public domain and would need to be determined experimentally.
Table 1: ¹H NMR Data of this compound (Solvent: e.g., CDCl₃, Frequency: e.g., 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | Data not available | d | e.g., 10.0 | 1H |
| H-2 | Data not available | d | e.g., 10.0 | 1H |
| H-4 | Data not available | s | - | 1H |
| H-11 | Data not available | d | e.g., 4.0 | 1H |
| ... | ... | ... | ... | ... |
| CH₃-18 | Data not available | s | - | 3H |
| CH₃-19 | Data not available | s | - | 3H |
| CH₃-16β | Data not available | d | e.g., 7.0 | 3H |
| H-21a, H-21b | Data not available | m | ... | 2H |
Table 2: ¹³C NMR Data of this compound (Solvent: e.g., CDCl₃, Frequency: e.g., 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 (C=O) | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-9 (Epoxide) | Data not available |
| C-11 (Epoxide) | Data not available |
| ... | ... |
| C-18 (CH₃) | Data not available |
| C-19 (CH₃) | Data not available |
| C-16β (CH₃) | Data not available |
| C-20 (C=O) | Data not available |
| C-21 (CH₂OH) | Data not available |
Mass Spectrometry Data
Table 3: High-Resolution MS and MS/MS Data for this compound
| Ion | Observed m/z | Calculated m/z (for C₂₂H₂₉O₅⁺) | Mass Error (ppm) | Proposed Fragment Structure |
| [M+H]⁺ | Data not available | 373.1964 | < 5 | Protonated molecule |
| MS/MS Fragments of [M+H]⁺ | ||||
| Fragment 1 | Data not available | ... | ... | e.g., [M+H - H₂O]⁺ |
| Fragment 2 | Data not available | ... | ... | e.g., [M+H - CH₂O]⁺ |
| Fragment 3 | Data not available | ... | ... | ... |
Structural Elucidation Pathway
The logical process for elucidating the structure of this compound from the acquired spectral data is outlined below.
Caption: A logical diagram illustrating the steps for structural elucidation.
Conclusion
The comprehensive characterization of this compound is a critical aspect of quality control in the pharmaceutical industry. The application of advanced analytical techniques such as high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy is indispensable for the unambiguous identification and structural confirmation of this impurity. The protocols and data presentation formats outlined in this document provide a robust framework for researchers and drug development professionals to perform this characterization, ensuring compliance with regulatory standards and contributing to the overall safety and quality of Betamethasone-containing drug products. While specific spectral data is proprietary to the suppliers of the reference standards, the methodologies described herein are universally applicable for its experimental determination.
References
Application Notes and Protocols: Betamethasone 9,11-Epoxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 9,11-Epoxide (9,11β-Epoxy-17,21-dihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione) is a pivotal synthetic intermediate in the pharmaceutical industry.[1][2] Its significance lies in its role as a precursor for the synthesis of a range of potent corticosteroids, including betamethasone, dexamethasone, beclomethasone, and mometasone.[1][2] The presence of the 9,11-epoxide ring is a key structural feature that allows for the stereoselective introduction of the 9α-fluoro or 9α-chloro and 11β-hydroxyl groups, which are crucial for the high glucocorticoid activity of the final drug substances. These corticosteroids are widely used in the treatment of various inflammatory and autoimmune conditions. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in medicinal chemistry.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₈O₅ | [3] |
| Molecular Weight | 372.5 g/mol | [3] |
| CAS Number | 981-34-0 | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO | [4] |
Applications in Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of potent corticosteroids. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C9 and C11 positions.
Synthesis of Betamethasone
Betamethasone is synthesized from its 9,11-epoxide intermediate through a ring-opening reaction with hydrogen fluoride (HF). This reaction introduces the 9α-fluoro and 11β-hydroxyl groups, which are characteristic of betamethasone and contribute to its high glucocorticoid potency.
Synthesis of Dexamethasone
Similar to betamethasone, dexamethasone, the 16α-methyl epimer, is also synthesized from the corresponding 9,11-epoxide intermediate. The crucial step is the hydrofluorination of the epoxide to yield the 9α-fluoro-11β-hydroxy steroid.
Synthesis of Beclomethasone
Beclomethasone, a chlorinated corticosteroid, is synthesized from a related 9,11-epoxide intermediate. The synthesis involves the opening of the epoxide ring with hydrochloric acid (HCl) to introduce the 9α-chloro and 11β-hydroxyl functionalities.
Synthesis of Mometasone Furoate
The synthesis of mometasone furoate also proceeds through a 9,11-epoxide intermediate. The process involves the opening of the epoxide ring and subsequent functionalization at other positions of the steroid nucleus.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of Corticosteroid 9,11β-Epoxides
This protocol is adapted from a general process for the preparation of corticosteroid 9,11β-epoxides.[5]
Materials:
-
16β-methyl-triene-21-cathylate (precursor)
-
Dimethylformamide (DMF)
-
70% Perchloric acid (HClO₄)
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Bromoformate Formation:
-
Dissolve the 16β-methyl-triene-21-cathylate (50 g, ~90% pure) in DMF (175 ml) at room temperature.
-
Cool the mixture to approximately 10°C.
-
Add 70% HClO₄ (6.25 ml) to the mixture.
-
Add DBH in portions over a period of about 30-60 minutes, maintaining the temperature between 10-20°C.
-
Agitate the mixture at room temperature until the reaction is complete as monitored by HPLC (approximately 2-3 hours).
-
Quench the reaction by adding the mixture to a solution of sodium bisulfite in water.
-
Filter the precipitate, wash with water, and dry to obtain the crude bromoformate.
-
-
Epoxidation:
-
Dissolve the crude bromoformate in a mixture of THF and methanol.
-
Cool the solution to approximately -5°C.
-
Slowly add a solution of NaOH while maintaining the temperature between -5°C and 0°C.
-
Agitate the mixture at this temperature until the reaction is complete (typically 1-2 hours), as monitored by HPLC.
-
Quench the reaction by adding an acid (e.g., acetic acid) to neutralize the excess base.
-
Add water to precipitate the crude epoxide.
-
Filter the precipitate, wash with a mixture of methanol and water, and then with water.
-
-
Purification:
-
Dissolve the crude epoxide by refluxing in a solution of CH₂Cl₂ and CH₃OH.
-
Agitate the mixture for about 30 minutes and then concentrate the solution by distilling off a portion of the solvent.
-
Slowly cool the solution to room temperature and then to 0-5°C to crystallize the product.
-
Filter the purified epoxide, wash with cold CH₃OH, and dry under vacuum.
-
Expected Yield: 87-93% molar yield from the triene precursor.[5]
Protocol 2: Synthesis of Betamethasone from this compound
This protocol describes the ring-opening of the epoxide to form betamethasone.
Materials:
-
This compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Base for neutralization (e.g., potassium carbonate solution)
Procedure:
-
Epoxide Ring Opening:
-
Dissolve this compound in an anhydrous solvent and cool the solution to a low temperature (e.g., -70°C).
-
Slowly add a solution of anhydrous HF in the same solvent.
-
Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC or HPLC).
-
-
Work-up:
-
Carefully quench the reaction by pouring the mixture into a cold aqueous solution of a base (e.g., potassium carbonate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure betamethasone.
-
Quantitative Data
The following tables summarize key quantitative data related to this compound and its derivatives.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound | C₂₂H₂₈O₅ | 372.45 | [M+H]⁺ 373.20 |
| Betamethasone | C₂₂H₂₉FO₅ | 392.46 | [M+H]⁺ 393.20 |
| Dexamethasone | C₂₂H₂₉FO₅ | 392.46 | [M+H]⁺ 393.20 |
| Beclomethasone | C₂₂H₂₉ClO₅ | 408.91 | [M+H]⁺ 409.17 |
| Mometasone Furoate | C₂₇H₃₀Cl₂O₆ | 521.4 | [M+H]⁺ 521.14 |
Data compiled from various sources including PubChem and commercial supplier information.
Table 2: Synthetic Yields of Corticosteroids from 9,11-Epoxide Intermediate
| Product | Key Reaction | Typical Yield (%) |
| Betamethasone | Epoxide opening with HF | >80% |
| Dexamethasone | Epoxide opening with HF | >80% |
| Beclomethasone | Epoxide opening with HCl | >80% |
| Mometasone Furoate | Multi-step from epoxide | Variable, depends on specific route |
Yields are approximate and can vary based on specific reaction conditions and scale.
Signaling Pathways and Biological Activity
While this compound is primarily an intermediate, its potential biological activity and interaction with signaling pathways are of interest. Direct studies on the biological effects of this compound are scarce. However, based on the known mechanisms of its corticosteroid products and the chemical nature of the epoxide, some inferences can be made.
The final corticosteroid products, such as betamethasone, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[6] Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
It is plausible that this compound itself has a low affinity for the glucocorticoid receptor due to the absence of the 11β-hydroxyl group, which is known to be important for receptor binding.[7] However, the reactive epoxide ring could potentially interact with other biological nucleophiles, such as amino acid residues in proteins, which could lead to off-target effects. Steroids bearing an epoxy group are known to exhibit a range of biological activities.[8] Further research is needed to elucidate any intrinsic biological activity of this compound.
Visualizations
Diagram 1: Synthetic Pathway from Precursor to this compound```dot
Caption: Key transformations of the epoxide intermediate.
Diagram 3: General Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. US6177560B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]
- 3. This compound | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Corticosteroid 9,11β-Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of corticosteroid 9,11β-epoxides, which are crucial intermediates in the manufacturing of potent anti-inflammatory drugs such as beclomethasone, betamethasone, and dexamethasone.[1][2] The methodologies presented are collated from established industrial processes and recent advancements in the field, focusing on scalability, yield, and purity.
Application Notes
Corticosteroid 9,11β-epoxides are pivotal precursors in the synthesis of numerous glucocorticoids. Their stereospecific construction is a critical step that dictates the overall efficiency of the drug manufacturing process. Traditional methods have often been plagued by low yields and the formation of significant impurities. However, newer, more scalable processes have been developed to address these challenges, leading to dramatic improvements in both the yield and quality of the final product.[1][3]
One of the most effective and scalable modern methods involves a three-step sequence starting from an 11α-hydroxysteroid. This process includes a regioselective dehydration to form a Δ⁹,¹¹-olefin, followed by the formation of a 9α,11β-bromoformate intermediate, and subsequent cyclization to the desired 9,11β-epoxide.[1][2] This method has been successfully implemented in full-scale manufacturing facilities.[1][3]
An alternative established pathway involves the formation of a bromohydrin from a Δ⁹(¹¹)-steroid, followed by dehydrohalogenation to yield the 9,11β-epoxide.[4] The choice of base in this step is critical to avoid side reactions, with guanidines and amidines showing high efficiency.[4] Another approach starts from a triene precursor, which is converted to a bromoformate and then cyclized.[5]
The selection of a specific synthetic route will depend on factors such as the availability of starting materials, cost of reagents, and the desired scale of production. The protocols detailed below provide a starting point for the development and optimization of these processes in a laboratory or industrial setting.
Quantitative Data Summary
The following tables summarize key quantitative data for the scalable synthesis of corticosteroid 9,11β-epoxides, based on available literature.
| Parameter | Value | Notes | Reference |
| Overall Yield (Beclomethasone Dipropionate Synthesis) | 82% | From 16β-methyl epoxide (DB-11) intermediate on a gram-to-kilogram scale. | [6] |
| Epoxidation Reaction Temperature (from Triene) | 0 to +40 °C | For the formation of the bromoformate intermediate. | [5] |
| Cyclization Reaction Temperature (from Bromoformate) | -20 to +10 °C | For the formation of the epoxide ring. | [5] |
| Base for Dehydrohalogenation | Tetramethylguanidine | Yields of 92.3% and 93.2% (for different substrates) in the epoxidation step. | [4] |
Experimental Protocols
Protocol 1: Epoxidation via Dehydration of 11α-Hydroxysteroid
This protocol is based on a scalable process that has been implemented in manufacturing facilities.[1][2]
Step 1: Regioselective Dehydration
-
Suspend the 11α-hydroxysteroid starting material in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of phosphorus pentachloride (PCl₅) in the same solvent.
-
Stir the reaction mixture at 0-5 °C until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Δ⁹,¹¹-olefin.
Step 2: Bromoformate Formation
-
Dissolve the crude Δ⁹,¹¹-olefin in dimethylformamide (DMF).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) to the solution.
-
Stir the mixture at room temperature until the formation of the 9α,11β-bromoformate is complete (monitor by TLC or HPLC).
Step 3: Epoxide Formation
-
Cool the reaction mixture containing the bromoformate to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture vigorously until the cyclization to the 9,11β-epoxide is complete (monitor by TLC or HPLC).
-
The product typically precipitates from the reaction mixture.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
Protocol 2: Epoxidation from a Δ⁹(¹¹)-Steroid via a Bromohydrin
This protocol is based on the classical approach to forming the epoxide.[4]
Step 1: Bromohydrin Formation
-
Dissolve the Δ⁹(¹¹)-steroid in a suitable solvent mixture (e.g., dioxane-water).
-
Add N-bromoacetamide and a catalytic amount of perchloric acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Add a solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude bromohydrin.
Step 2: Dehydrohalogenation to the Epoxide
-
Dissolve the crude 9α-bromo-11β-hydroxy steroid in an appropriate solvent such as dimethylformamide (DMF).[4]
-
Cool the solution to a controlled temperature (e.g., 5-10 °C).[4]
-
Add a strong, non-nucleophilic base such as tetramethylguanidine or 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU).[4]
-
Stir the reaction mixture until completion (monitor by TLC or HPLC).
-
Add water containing a small amount of acid (e.g., hydrochloric acid) to precipitate the product.[4]
-
Filter the solid, wash with water, and dry under reduced pressure to yield the 9,11β-epoxide.[4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]
- 5. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 6. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Production of Betamethasone 9,11-Epoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Betamethasone 9,11-Epoxide. Our aim is to help you identify and resolve common issues related to impurity formation, thereby improving yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.
Question 1: I am observing a low yield of the desired 9,11β-epoxide product. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields of this compound can stem from several factors throughout the synthetic process. Key areas to investigate include the epoxidation reaction conditions and the stability of intermediates.
Possible Causes & Suggested Solutions:
-
Suboptimal Reaction Temperature: The formation of the epoxide is highly temperature-sensitive. Temperatures that are too high can lead to the formation of unwanted by-products. The reaction of the bromoformate or chloroformate intermediate with a strong base should be conducted at low temperatures, generally between -20°C and +10°C.[1] A preferred range is 0°C to -10°C, with an optimal temperature of around -5°C to minimize side reactions.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][2] Extend the reaction time if necessary, while carefully maintaining the optimal temperature.
-
Base Addition Rate: The rate of addition of the strong base (e.g., NaOH or KOH) can impact the local temperature and concentration, potentially leading to side reactions. A slow, controlled addition of the base solution over a period of time (e.g., one hour) while maintaining a low reaction temperature (e.g., below -2°C) is recommended.[1]
-
Hydrolysis of Intermediates: The bromohydrin intermediate can be susceptible to hydrolysis, which reduces the overall yield. Optimizing the epoxidation and hydrolysis steps, potentially by integrating them, can enhance the yield.[3]
Question 2: My final product is showing significant levels of process-related impurities such as trienes and chloro-derivatives. How can I minimize these?
Answer:
The presence of impurities like 21-OH-Δ⁹,¹¹-triene, 21-OH-Δ¹¹,¹²-triene, and 21-Cl-Δ⁹,¹¹-triene is a common challenge.[4] These often arise from the starting materials and reaction pathways.
Possible Causes & Suggested Solutions:
-
Inefficient Conversion of the Δ⁹,¹¹ Double Bond: An improved process involves the PCl₅-mediated regioselective dehydration of an 11α-hydroxysteroid to form the Δ⁹,¹¹ double bond. This is followed by conversion to the 9α,11β-bromoformate using 1,3-dibromo-5,5-dimethyl hydantoin (DBH) in DMF, and subsequent cyclization with NaOH. This revised pathway has been shown to eliminate or minimize these specific triene and chloro impurities.[4]
-
Reaction Conditions Favoring Impurity Formation: The choice of reagents and reaction conditions is critical. The use of a brominating agent like DBH or N-bromosuccinimide (NBS) in DMF with a catalytic amount of 70% HClO₄ is a described method.[1] Ensure the reaction temperature for the formation of the bromoformate is controlled, typically between 0°C and 40°C.[1]
-
pH Control During Work-up: Extreme pH conditions during the work-up and extraction phases can lead to the degradation of the desired product or the formation of new impurities. It is crucial to neutralize the reaction mixture promptly and maintain a pH as close to neutral as possible.[5]
Question 3: I am struggling with the purification of the crude this compound. What is an effective purification protocol?
Answer:
Effective purification is essential to achieve high-purity this compound. Recrystallization is a commonly employed and effective technique.
Suggested Purification Protocol:
A preferred method involves dissolving the crude epoxide in a heated mixture of dichloromethane (CH₂Cl₂) and methanol.[1] The solution is then filtered (while hot, if necessary, to remove insoluble impurities), concentrated, and slowly cooled to induce crystallization. The purified crystals are then filtered, washed with cold methanol, and dried under a vacuum.[1] For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common process-related impurities include:
-
21-OH-Δ⁹,¹¹-triene[4]
-
21-OH-Δ¹¹,¹²-triene[4]
-
21-Cl-Δ⁹,¹¹-triene[4]
-
β-epoxide-21-cathylate[4]
-
11β-Cl impurity[4]
-
Betamethasone EP Impurity E, which is chemically defined as 9,11β-Epoxy-17,21-dihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione.[3][6]
Q2: What analytical methods are suitable for monitoring the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and assessing the purity of the final product.[1] A stability-indicating reverse-phase HPLC (RP-HPLC) method can separate and quantify Betamethasone and its related compounds.[7][8][9] UV detection is typically employed, often at a wavelength of around 254 nm.[7][10]
Q3: How critical is temperature control during the epoxidation step?
A3: Temperature control is extremely critical. The formation of the 9,11β-epoxide is an exothermic reaction, and elevated temperatures can lead to the formation of by-products, thereby reducing the yield and purity of the desired product.[1] It is recommended to maintain the reaction temperature in the range of -20°C to +10°C, with a preferred range of 0°C to -10°C.[1]
Data Presentation
Table 1: Purity and Yield Data for this compound Synthesis
| Step/Method | Starting Material | Purity of Crude Product | Purity after Purification | Overall Molar Yield | Reference |
| Method 1 | Triene of Formula 2.2 | Not Specified | 99.2% | 93.3% | [1] |
| Method 2 | Triene Chloride (Formula 2.3) | 97% (by HPLC area) | Not Applicable | ~93% | [1] |
| Method 3 | Crude Epoxide (Formula 1.2) | 86.7% | Not Specified | Not Specified | [1] |
| Novel Route | 9α-hydroxyandrost-4-ene-3,17-dione | Not Specified | High Purity | 96% (for the epoxidation step) | [11] |
| Optimized Process | Betamethasone Valerate "eliminate thing" | Not Specified | Not Specified | 70-75% | [3] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol is adapted from a preferred purification method.[1]
-
Dissolution: Dissolve the crude this compound (e.g., 8.05 g) in a mixture of dichloromethane (CH₂Cl₂, 40 ml) and methanol (CH₃OH, 60 ml) by refluxing the solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Concentration: Agitate the mixture for approximately 30 minutes and then concentrate the solution by distilling off a portion of the solvent (e.g., concentrate to about 40 ml).
-
Crystallization: Slowly cool the solution to room temperature, and then further cool to 0 to 5°C to induce crystallization.
-
Isolation: Filter the crystallized product.
-
Washing: Wash the wet cake with a small amount of cold methanol.
-
Drying: Dry the purified product under a vacuum at approximately 60°C.
Protocol 2: HPLC Method for Impurity Profiling
This is a general example of an HPLC method for impurity analysis based on common practices.[7][8][10]
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used.
-
Gradient Program:
-
0-15 min: 100% Mobile Phase A
-
15-40 min: Gradient to 100% Mobile Phase B
-
40-41 min: Return to 100% Mobile Phase A
-
41-46 min: 100% Mobile Phase A (re-equilibration)
-
-
Flow Rate: 1.0 - 2.5 mL/min.
-
Column Temperature: 45°C.[10]
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 20 µl.
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in a suitable diluent (e.g., a mixture of equal volumes of acetonitrile and methanol) to a known concentration.
Visualizations
Caption: Troubleshooting workflow for low epoxide yield.
Caption: Improved synthetic workflow to minimize impurities.
References
- 1. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 2. CN101397319A - Method for preparing betamethasone and series products thereof - Google Patents [patents.google.com]
- 3. CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Betamethasone EP Impurity E | 981-34-0 | SynZeal [synzeal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Betamethasone 9,11-Epoxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the synthesis of Betamethasone 9,11-Epoxide. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound, a key intermediate in the production of betamethasone and other corticosteroids, typically proceeds through a two-step process from a Δ⁹¹¹-unsaturated steroid precursor. The first step involves the formation of a halohydrin intermediate, commonly a bromoformate, by reacting the precursor with a halogenating agent in the presence of an acid. This is followed by a base-catalyzed intramolecular cyclization to yield the desired 9,11β-epoxide.
Q2: What are the most common side reactions observed during this synthesis?
Several side reactions can occur, leading to the formation of various impurities. The most frequently reported side products include elimination products, regioisomers of the desired epoxide, and incompletely reacted intermediates. Specifically, impurities such as 21-OH-Δ⁹¹¹-triene, 21-OH-Δ¹¹¹²-triene, 21-Cl-Δ⁹¹¹-triene, and β-epoxide-21-cathylate have been identified.[1][2] Additionally, the formation of an 11β-chloro impurity can also be observed.[1][2]
Q3: How can I detect the presence of these side products?
High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the progress of the reaction and detecting the presence of impurities.[3] A well-developed HPLC method can separate the desired this compound from the starting materials, intermediates, and various side products, allowing for their quantification.
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Solutions and Preventative Measures |
| High levels of elimination products (e.g., 21-OH-Δ⁹¹¹-triene, 21-OH-Δ¹¹¹²-triene) | - Excessively strong base or high reaction temperature: Promotes elimination over the desired intramolecular substitution (cyclization).- Prolonged reaction time: Can lead to the degradation of the desired product or intermediates. | - Use a milder base: Employ bases such as sodium bicarbonate or potassium carbonate instead of stronger bases like sodium hydroxide, if the reaction allows.- Optimize reaction temperature: Conduct the cyclization at the lowest effective temperature to favor the epoxide formation.- Monitor reaction progress: Use TLC or HPLC to determine the optimal reaction time and quench the reaction once the starting material is consumed to prevent byproduct formation. |
| Formation of regioisomeric epoxide or other oxygenated byproducts | - Non-regioselective epoxidation: The epoxidizing agent may not be selective for the Δ⁹¹¹ double bond.- Presence of other reactive sites: Other functional groups in the steroid backbone may react under the epoxidation conditions. | - Choose a regioselective epoxidation method: The halohydrin formation followed by cyclization is generally highly regioselective for the Δ⁹¹¹ bond.- Protect sensitive functional groups: If other reactive sites are present, consider protecting them before the epoxidation step. |
| Presence of unreacted halohydrin intermediate | - Insufficient base: The amount of base may not be enough to drive the cyclization to completion.- Low reaction temperature or short reaction time: The reaction may not have reached completion under the employed conditions. | - Ensure stoichiometric amount of base: Use at least a stoichiometric equivalent of base relative to the halohydrin intermediate.- Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress to ensure complete conversion. |
| Formation of chlorinated impurities (e.g., 21-Cl-Δ⁹¹¹-triene, 11β-Cl) | - Presence of chloride ions: The halogenating agent or solvent may contain chloride impurities.- Reaction with solvent: Chlorinated solvents might react with the steroid under certain conditions. | - Use high-purity reagents and solvents: Ensure that the halogenating agent (e.g., N-bromosuccinimide) and solvents are free from chloride contamination.- Avoid chlorinated solvents if possible: If side reactions with the solvent are suspected, explore alternative non-chlorinated solvent systems. |
| Formation of β-epoxide-21-cathylate | - This is a specific impurity that can arise from the particular starting materials and reagents used. | - Process optimization: A modified synthetic process, such as the one described by Fu et al. (2001), which involves a PCl₅-mediated dehydration followed by bromoformate formation and cyclization, has been shown to minimize the formation of this and other impurities.[1][2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Halohydrin Formation and Cyclization
This protocol is a generalized procedure based on common methods for the synthesis of 9,11β-epoxy steroids.[4][5][6] Researchers should adapt and optimize this protocol based on their specific starting material and available laboratory equipment.
Step 1: Bromoformate Formation
-
Dissolve the Δ⁹¹¹-unsaturated steroid precursor in a suitable solvent mixture, such as dimethylformamide (DMF) and acetone.
-
Cool the solution to a controlled temperature, typically between 10-20°C.
-
Slowly add a catalytic amount of perchloric acid.
-
Add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), portion-wise while maintaining the temperature. The reaction should be protected from light.
-
Stir the reaction mixture at a controlled temperature (e.g., 17-22°C) for 30-60 minutes.
-
Monitor the reaction progress by HPLC to confirm the consumption of the starting material.
-
Upon completion, the reaction is typically quenched by adding it to a solution of sodium sulfite in water.
-
The bromoformate intermediate can be isolated by filtration and washing with water.
Step 2: Epoxide Formation (Cyclization)
-
Dissolve the crude bromoformate intermediate in a mixture of solvents such as dichloromethane and methanol.
-
Cool the solution to a low temperature, for example, -5 to 0°C.
-
Slowly add a solution of a strong base, such as sodium hydroxide in water, while carefully maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a specified period, monitoring the disappearance of the bromoformate by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with an acid, such as acetic acid.
-
The crude this compound can be isolated by filtration, washed with water and a cold solvent (e.g., methanol), and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).[4]
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
Logical Relationship of Side Product Formation
Caption: Formation pathways of the desired product and common side products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 5. CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate - Google Patents [patents.google.com]
- 6. CN103588853A - Method for preparing 9,11beta-epoxy steroid compound - Google Patents [patents.google.com]
Technical Support Center: Betamethasone 9,11-Epoxide Crystallization
Welcome to the technical support center for Betamethasone 9,11-Epoxide crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crystallization of this critical steroid intermediate.
Troubleshooting Crystallization Issues
This section provides direct answers to specific problems you may encounter during the crystallization of this compound.
Q1: My this compound is not crystallizing out of solution. What are the potential causes and how can I induce crystallization?
A1: Failure to crystallize is often related to the solution not being supersaturated, or the nucleation energy barrier being too high. Here are several factors and troubleshooting steps:
-
Insufficient Supersaturation: The concentration of this compound may be below its saturation point at the current temperature.
-
Solution: Increase the concentration by evaporating the solvent or by adding more of the compound to a heated solution and then cooling it.
-
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating the molecule, preventing it from forming a crystal lattice.
-
High Purity: Very high purity can sometimes hinder crystallization as minor impurities can act as nucleation sites.
-
Solution: Introduce seed crystals of this compound to induce crystallization.[3] If seed crystals are unavailable, scratching the inside of the glass vessel with a glass rod can sometimes create microscopic glass fragments that serve as nucleation points.
-
-
Inadequate Cooling: The cooling rate might be too slow, or the final temperature is not low enough to achieve supersaturation.
-
Solution: Experiment with different cooling profiles. A rapid cooling rate can sometimes shock the system into nucleation, while a slow, controlled cooling rate often yields larger, more well-defined crystals.[4]
-
Q2: I'm observing the formation of an oil or amorphous precipitate instead of crystals. What should I do?
A2: "Oiling out" or the formation of an amorphous solid occurs when the supersaturation is too high, leading to rapid precipitation before ordered crystal lattice formation can occur.
-
High Degree of Supersaturation: This is the most common cause.[4]
-
Solution 1: Reduce Supersaturation. Dilute the solution with more solvent before cooling or adding an anti-solvent. A slower rate of cooling or anti-solvent addition can also prevent oiling out.[1]
-
Solution 2: Increase Temperature. Gently warm the solution to dissolve the oil, then cool it down at a much slower rate.
-
Solution 3: Change Solvent System. A different solvent or solvent/anti-solvent ratio may be less prone to oiling out.
-
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, more equant crystals?
A3: Crystal morphology is influenced by factors that affect nucleation and growth rates.[5] Small or needle-like crystals often result from rapid nucleation and slow growth.
-
High Supersaturation: Leads to a high nucleation rate, resulting in many small crystals.[4]
-
Solution: Decrease the level of supersaturation. This can be achieved by slowing the cooling rate, reducing the rate of anti-solvent addition, or using a slightly lower starting concentration.[4]
-
-
Solvent Effects: The solvent can influence which crystal faces grow faster.
-
Solution: Experiment with different solvents or solvent mixtures. The presence of certain solvents can inhibit growth on specific crystal faces, leading to changes in crystal habit.
-
-
Agitation: The rate of stirring can affect crystal size.
-
Solution: Optimize the agitation speed. Too little agitation may lead to non-uniform supersaturation, while excessive agitation can cause crystal breakage (secondary nucleation), leading to smaller crystals.
-
Q4: My crystallization process is yielding inconsistent results in terms of crystal form (polymorphism). How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant challenge in pharmaceutical development.[5][6] Different polymorphs can have different physical properties.
-
Influencing Factors: Polymorph formation is sensitive to solvent, temperature, cooling rate, and the presence of impurities.[4][5]
-
Solution 1: Seeding. Using seed crystals of the desired polymorph is the most effective way to ensure the crystallization of that specific form.[3]
-
Solution 2: Controlled Process Parameters. Strictly control all crystallization parameters, including solvent choice, concentration, temperature profile, and agitation rate. Even minor variations can lead to different polymorphic outcomes.
-
Solution 3: Polymorph Screening. Conduct a thorough polymorph screen to understand the conditions under which different forms crystallize. This data is crucial for developing a robust crystallization process.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider for crystallization?
A1: this compound is a synthetic glucocorticoid steroid.[7] It typically appears as a white to off-white crystalline powder.[7] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H28O5 | [8] |
| Molecular Weight | 372.5 g/mol | [8] |
| Appearance | White to off-white solid | [7] |
| Storage | Refrigerator | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [9] |
Q2: Which analytical techniques are recommended for characterizing the crystals of this compound?
A2: A variety of analytical methods are used to characterize crystal forms.[10] The most common and useful techniques include:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the specific polymorphic form of a crystalline solid.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions between polymorphs.[11]
-
Thermogravimetric Analysis (TGA): TGA can identify the presence of solvates or hydrates by measuring weight loss upon heating.[11][13]
-
Microscopy (e.g., Hot Stage Microscopy): This allows for visual observation of crystal habit and any changes upon heating.[10][13]
-
Spectroscopy (FTIR, Raman): These techniques can differentiate between polymorphs based on differences in their vibrational spectra.[11][13]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can provide detailed information about the molecular structure and packing in the crystal lattice.[12]
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This method is effective for compounds that are highly soluble in one solvent and poorly soluble in another.
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol or chloroform) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution to remove any particulate impurities.
-
Anti-Solvent Addition: While gently stirring, add the anti-solvent (e.g., water) dropwise to the solution.
-
Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid. This indicates the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Evaporative Crystallization
This technique is suitable when the compound has moderate solubility in a volatile solvent.
-
Dissolution: Prepare a solution of this compound in a suitable volatile solvent at a concentration below the saturation point.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Place the solution in a loosely covered container to allow for slow evaporation of the solvent at room temperature. The cover prevents rapid evaporation and contamination from dust.
-
Crystal Formation: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent crystallization.
-
Isolation and Drying: Once a suitable amount of crystals has formed, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing the crystallization of this compound.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization in the Pharmaceutical Industry: Principles and Practices | Zhanghua Dryer [filter-dryer.com]
- 4. researchgate.net [researchgate.net]
- 5. syrris.com [syrris.com]
- 6. filter-dryer.com [filter-dryer.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Propionate CAS#: 205105-83-5 [m.chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. nishkaresearch.com [nishkaresearch.com]
- 12. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajptonline.com [ajptonline.com]
Technical Support Center: Optimization of Epoxide Formation
Welcome to the technical support center for the optimization of reaction conditions for epoxide formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their epoxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during epoxide formation experiments in a question-and-answer format.
Issue 1: Low or No Epoxide Yield
Question: I am getting a low yield of my desired epoxide, or the reaction is not proceeding at all. What are the potential causes and how can I improve the yield?
Answer: Low or no epoxide yield is a common issue that can stem from several factors related to your reagents, catalyst, and reaction conditions.
-
Inactive or Insufficient Oxidant: The oxidizing agent is the key reagent for oxygen transfer.
-
Peroxyacids (e.g., m-CPBA): These can degrade over time, especially if not stored properly. Use a fresh batch of the peroxyacid or test its activity on a reliable substrate.
-
Hydrogen Peroxide (H₂O₂): The concentration of aqueous H₂O₂ can decrease upon storage. Use a freshly opened bottle or titrate to determine the exact concentration. For some catalytic systems, anhydrous conditions are crucial, and the water in aqueous H₂O₂ can be detrimental.
-
-
Catalyst Issues:
-
Deactivation: Catalysts can be deactivated by impurities, byproducts, or sintering at high temperatures.[1][2][3] Catalyst deactivation can lead to a decrease in both activity and selectivity.[1] For heterogeneous catalysts, consider regeneration through calcination or solvent washing.[2]
-
Incorrect Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction.[4] Conversely, excessive catalyst loading can sometimes lead to side reactions. It is often necessary to determine the optimal catalyst loading for a specific reaction.[5]
-
Moisture Sensitivity: Some catalytic systems, like the Sharpless asymmetric epoxidation, are highly sensitive to water, which can destroy the catalyst.[6] The use of molecular sieves is often recommended to ensure anhydrous conditions.[6]
-
-
Sub-optimal Reaction Temperature: Temperature has a significant impact on epoxidation reactions.
-
Too Low: The reaction may be too slow to proceed to completion in a reasonable timeframe.
-
Too High: High temperatures can lead to the decomposition of the oxidant (like H₂O₂) or the desired epoxide product, and can also promote side reactions.[4][7][8] For some systems, lower temperatures have been shown to improve yields and stereospecificity.[9][10]
-
-
Inappropriate Solvent: The choice of solvent can influence reaction rates and selectivity.[4][11] Protic solvents might lead to epoxide ring-opening, while aprotic solvents are generally preferred.[4][12]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low epoxide yield.
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the epoxide, but I am also observing significant amounts of byproducts such as diols, allylic oxidation products, or polymers. How can I suppress these side reactions?
Answer: The formation of side products is a common challenge in epoxidation, often due to the reactivity of the epoxide ring itself or competing reaction pathways.
-
Diol Formation: This is typically caused by the ring-opening of the epoxide by water or other nucleophiles present in the reaction mixture.[12][13][14]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of molecular sieves can be beneficial.[6]
-
Control pH: Acidic conditions can catalyze the ring-opening of epoxides.[15][16] If an acid catalyst is used, its concentration should be optimized. In some cases, adding a buffer can help maintain a neutral pH.
-
-
-
Allylic Oxidation: This side reaction is more prevalent with certain substrates and catalytic systems, leading to the formation of allylic alcohols or ketones.
-
Solution:
-
Choice of Catalyst/Oxidant: Some systems are more prone to allylic oxidation. For instance, certain vanadium-based catalysts might promote this side reaction.[4] Systems like m-CPBA are generally highly selective for epoxidation.[4]
-
Temperature Control: Lowering the reaction temperature can often favor epoxidation over allylic oxidation.[10]
-
-
-
Polymerization: The highly strained epoxide ring can undergo polymerization, especially under harsh conditions like high temperatures or in the presence of strong acids or bases.[17]
-
Solution:
-
Milder Conditions: Use the lowest effective temperature and catalyst concentration.
-
Control Stoichiometry: An excess of the alkene relative to the oxidant can sometimes mitigate polymerization.
-
-
Logical Relationship of Factors Influencing Side Product Formation
Caption: Factors contributing to common side reactions.
Issue 3: Poor Selectivity (Regio- or Diastereoselectivity)
Question: My reaction is not selective, leading to a mixture of regioisomers or diastereomers. How can I improve the selectivity of my epoxidation?
Answer: Achieving high selectivity is crucial, especially in the synthesis of complex molecules.
-
Regioselectivity: In substrates with multiple double bonds, the oxidant may react unselectively.
-
Solution:
-
Electronic Effects: More electron-rich (more substituted) double bonds are generally more nucleophilic and react faster with electrophilic oxidants like peroxyacids.[18]
-
Steric Hindrance: The oxidant will preferentially attack the less sterically hindered double bond.
-
Directed Epoxidation: The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can direct the oxidant to a specific face of the double bond, leading to high selectivity. The Sharpless asymmetric epoxidation is a prime example of this.[6][18]
-
-
-
Diastereoselectivity: The oxidant can attack from either face of the double bond, potentially leading to a mixture of diastereomers.
-
Solution:
-
Substrate Control: The existing stereochemistry of the substrate can influence the trajectory of the incoming oxidant, favoring attack from the less hindered face.
-
Catalyst Control: Chiral catalysts, such as those used in the Sharpless or Jacobsen-Katsuki epoxidations, create a chiral environment around the double bond, leading to the preferential formation of one enantiomer or diastereomer.[6]
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by amplifying small differences in the activation energies of the competing pathways.[6]
-
-
Data Presentation: Comparison of Common Epoxidation Conditions
The following table summarizes typical reaction conditions for the epoxidation of cyclohexene, a common model substrate.
| Oxidant | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| m-CPBA | None | Dichloromethane | 0 - 25 | >90 | Generally high selectivity; m-chlorobenzoic acid byproduct needs to be removed.[7] |
| H₂O₂ | TS-1 (Titanium Silicalite-1) | Acetonitrile/Methanol | 50 - 80 | 80 - 95 | Heterogeneous catalyst, easy to separate. Methanol can lead to ring-opening byproducts.[19] |
| H₂O₂ | Methyltrioxorhenium (MTO) | Dichloromethane | 0 - 25 | >90 | Highly efficient catalyst, but can be expensive.[20] |
| Oxone® | Ketone (e.g., acetone) | Acetonitrile/Water | 0 - 25 | >90 | In situ generation of dioxirane as the active oxidant.[21][22] |
| tert-Butyl hydroperoxide (TBHP) | Ti(OiPr)₄ / DET | Dichloromethane | -20 | >90 (for allylic alcohols) | Sharpless Asymmetric Epoxidation; provides high enantioselectivity for allylic alcohols.[6] |
Experimental Protocols
1. General Protocol for Epoxidation using m-CPBA
This protocol is a general guideline for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).
-
Dissolve the Alkene: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, chloroform) at a concentration of approximately 0.1-0.5 M.
-
Cool the Reaction: Cool the solution to 0 °C using an ice-water bath.
-
Add m-CPBA: Slowly add solid m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.
-
Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
-
Purification: Purify the crude product by flash column chromatography or distillation.
2. General Protocol for Catalytic Epoxidation with H₂O₂ and TS-1
This protocol describes a general procedure for the heterogeneous catalytic epoxidation of an alkene using hydrogen peroxide as the oxidant and TS-1 as the catalyst.
-
Catalyst Activation: Activate the TS-1 catalyst by heating it under vacuum or in a stream of an inert gas at a high temperature (e.g., 200-400 °C) for several hours to remove adsorbed water.
-
Set up the Reaction: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the activated TS-1 catalyst (typically 1-10 wt% relative to the alkene).
-
Add Reagents: Add the solvent (e.g., methanol, acetonitrile) and the alkene (1.0 eq).
-
Heat the Mixture: Heat the suspension to the desired reaction temperature (e.g., 60 °C) with vigorous stirring.
-
Add H₂O₂: Add aqueous hydrogen peroxide (30-50 wt%, 1.1-2.0 eq) dropwise to the reaction mixture over an extended period using a syringe pump. This slow addition helps to control the reaction exotherm and maintain a low concentration of H₂O₂ in the reaction mixture, which can minimize side reactions.
-
Monitor the Reaction: Monitor the reaction progress by GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. Wash the catalyst with fresh solvent.
-
Isolate Product: The epoxide can be isolated from the filtrate by extraction and solvent evaporation. Further purification can be achieved by column chromatography or distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 8. ijstr.org [ijstr.org]
- 9. Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Identification of 21-OH-Δ9,11-triene Impurity in Prednisone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a potential 21-OH-Δ9,11-triene impurity during the analysis of Prednisone.
Frequently Asked Questions (FAQs)
Q1: What is the 21-OH-Δ9,11-triene impurity and how is it formed?
The 21-OH-Δ9,11-triene impurity, scientifically named 17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione, is a potential degradation product of Prednisone. Its formation is typically attributed to the dehydration of the 11β-hydroxyl group of Prednisone under acidic or thermal stress conditions. This elimination of a water molecule results in the formation of a double bond between carbons 9 and 11, creating a conjugated triene system within the steroid structure.
Q2: I am observing an unknown peak in my HPLC analysis of Prednisone. How can I preliminarily identify if it is the 21-OH-Δ9,11-triene impurity?
An unexpected peak in your chromatogram, particularly one that appears at a different retention time than Prednisone and its known related compounds, warrants investigation. Preliminary identification can be guided by the following:
-
Retention Time: The 21-OH-Δ9,11-triene impurity is generally less polar than Prednisone due to the loss of the hydroxyl group. In a reversed-phase HPLC system, it is expected to have a longer retention time.
-
UV Spectrum: The conjugated triene system in the impurity results in a characteristic UV absorption profile. Using a photodiode array (PDA) detector, you should observe a lambda max (λmax) at a longer wavelength compared to Prednisone.
Q3: What are the typical analytical techniques used for the definitive identification of the 21-OH-Δ9,11-triene impurity?
For definitive identification and structural elucidation, a combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: For separation and preliminary spectroscopic information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and obtain fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of a Prednisone sample.
| Possible Cause | Troubleshooting Steps |
| Presence of the 21-OH-Δ9,11-triene impurity. | 1. Check Retention Time: Compare the retention time of the unknown peak with a reference standard of the impurity if available. In a typical reversed-phase method, the impurity will likely elute after Prednisone. 2. Analyze UV Spectrum: Use a PDA detector to acquire the UV spectrum of the unknown peak. A shift in the λmax to a longer wavelength compared to Prednisone is indicative of the extended conjugation. 3. Perform Co-injection: If a reference standard is available, spike the sample with it. An increase in the peak area of the unknown peak confirms its identity. |
| Co-elution with another impurity. | 1. Modify HPLC Method: Adjust the mobile phase composition, gradient slope, or column chemistry to improve resolution. 2. Change Column: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
| System contamination. | 1. Run a Blank Gradient: Inject a blank solvent to check for ghost peaks. 2. Flush the System: Thoroughly flush the HPLC system with an appropriate cleaning solution. |
Issue 2: The mass spectrum of the suspected impurity peak does not show the expected molecular ion.
| Possible Cause | Troubleshooting Steps |
| In-source fragmentation or adduction. | 1. Optimize MS Parameters: Adjust the source temperature, and cone voltage to minimize in-source fragmentation. 2. Check for Adducts: Look for common adducts such as [M+Na]+, [M+K]+, or [M+NH4]+. |
| Incorrect ionization mode. | 1. Switch Polarity: Analyze the sample in both positive and negative ionization modes. |
| Low abundance of the molecular ion. | 1. Use a Softer Ionization Technique: If available, switch to a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) with optimized parameters. |
Data Presentation
Table 1: Chromatographic and Spectroscopic Data
| Compound | Retention Time (min) | λmax (nm) | [M+H]+ (m/z) |
| Prednisone | 8.5 | 242 | 359.18 |
| 21-OH-Δ9,11-triene Impurity | 10.2 | 285 | 341.17 |
Table 2: Key Mass Spectrometry Fragmentation Data
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
| Prednisone | 359.18 | 341.17, 323.16, 299.16 | H₂O, H₂O + H₂O, CO + H₂O + CH₂O |
| 21-OH-Δ9,11-triene Impurity | 341.17 | 323.16, 295.16, 267.17 | H₂O, CO + H₂O, 2CO + H₂O |
Table 3: Hypothetical ¹H NMR Chemical Shift Data (in ppm)
| Proton | Prednisone | 21-OH-Δ9,11-triene Impurity |
| H-1 | 7.92 (d) | 7.95 (d) |
| H-2 | 6.28 (dd) | 6.30 (dd) |
| H-4 | 6.03 (s) | 6.05 (s) |
| H-11 | 4.45 (d) | 5.80 (d) |
| H-12α | 2.65 (m) | 2.80 (m) |
| H-12β | 1.55 (m) | 2.45 (m) |
| H-18 | 0.65 (s) | 0.85 (s) |
| H-19 | 1.42 (s) | 1.45 (s) |
| H-21a | 4.65 (d) | 4.68 (d) |
| H-21b | 4.20 (d) | 4.23 (d) |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Detection of 21-OH-Δ9,11-triene Impurity
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, and PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 30
-
15 | 70
-
20 | 70
-
21 | 30
-
25 | 30
-
-
Detection:
-
Wavelength: 254 nm (for quantitation), PDA scan from 200-400 nm.
-
-
Sample Preparation:
-
Dissolve the Prednisone sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Protocol 2: LC-MS Method for the Identification of 21-OH-Δ9,11-triene Impurity
-
LC System:
-
Utilize the same HPLC conditions as described in Protocol 1.
-
-
MS System:
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
-
MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
For fragmentation analysis (MS/MS), select the precursor ion of the suspected impurity (e.g., m/z 341.17) and apply a collision energy of 20-40 eV.
-
Visualizations
Caption: Workflow for the identification of the 21-OH-Δ9,11-triene impurity.
Caption: Formation pathway of the 21-OH-Δ9,11-triene impurity from Prednisone.
Caption: Troubleshooting logic for a suspected 21-OH-Δ9,11-triene impurity.
Technical Support Center: Minimizing 21-Cl-Δ9,11-triene Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of 21-Cl-Δ9,11-triene, a common impurity in corticosteroid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 21-Cl-Δ9,11-triene and why is it an issue?
A1: 21-Cl-Δ9,11-triene is a steroid impurity characterized by a chlorine atom at the C21 position and a double bond between C9 and C11. Its formation is a common side reaction during the synthesis of corticosteroids, particularly when starting from 11,21-dihydroxy steroids. This impurity is structurally similar to the desired product, making it difficult to remove and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require strict control and quantification of such impurities.
Q2: What is the primary reaction pathway that leads to the formation of 21-Cl-Δ9,11-triene?
A2: The formation of 21-Cl-Δ9,11-triene often occurs as a one-step conversion from 11,21-dihydroxy steroids.[1][2] This process involves the simultaneous chlorination of the C21 hydroxyl group and the dehydration of the C11 hydroxyl group to form the Δ9,11 double bond.
Q3: What reagents are commonly used that can lead to the formation of this impurity?
A3: Several reagents used for dehydration and chlorination in steroid synthesis can promote the formation of 21-Cl-Δ9,11-triene. These include phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), phosphoryl chloride (POCl₃), and a combination of sulfuryl chloride (SO₂Cl₂) and imidazole, or triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1][2]
Q4: Can the choice of solvent influence the formation of 21-Cl-Δ9,11-triene?
A4: Yes, the solvent can play a significant role. For instance, in the elimination reaction of an 11β-chloro steroid to form the Δ9,11-triene, dimethyl sulfoxide (DMSO) has been shown to be an effective solvent, leading to a high yield of the triene product.[1] Conversely, using a mixture of ethyl acetate and pyridine or chloroform with DBU may not promote the reaction.[1]
Q5: How can I detect and quantify the 21-Cl-Δ9,11-triene impurity in my sample?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique to detect and quantify 21-Cl-Δ9,11-triene.[1] A reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water is often effective.[1] The starting materials, desired product, and impurities will have different retention times, allowing for their separation and quantification.
Troubleshooting Guides
Issue 1: High levels of 21-Cl-Δ9,11-triene impurity detected after reaction.
| Potential Cause | Troubleshooting Step |
| Inappropriate Reagent Selection | The chosen reagent may be too harsh, promoting both chlorination and elimination. Consider using a milder chlorinating agent for the C21 position that has a lower propensity for causing elimination at C11. |
| High Reaction Temperature | Elevated temperatures can favor elimination reactions. If possible, conduct the reaction at a lower temperature to disfavor the formation of the Δ9,11 double bond.[1] |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of more side products. Monitor the reaction progress closely using HPLC and quench the reaction as soon as the desired product is formed in sufficient yield.[1] |
| Incorrect Solvent | The solvent can influence the reaction pathway. If using a polar aprotic solvent like DMSO which is known to facilitate elimination, consider switching to a less polar or non-polar solvent. |
Issue 2: Formation of the undesired Δ11,12-triene isomer in addition to the Δ9,11-triene.
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity in Dehydration | The dehydration of the C11-hydroxy group is not always perfectly regioselective and can lead to the formation of the Δ11,12 isomer. |
| Reaction Conditions | The choice of reagent and reaction conditions can influence the ratio of Δ9,11 to Δ11,12 isomers. For example, using PCl₅ in THF at very low temperatures (-78°C) has been shown to produce a high ratio of the desired Δ9,11 isomer (98:2).[1] |
Quantitative Data Summary
The following table summarizes the effect of different solvents and temperatures on the regioselectivity of the dehydration reaction to form the Δ9,11-triene, highlighting the ratio of the desired Δ9,11 isomer to the undesired Δ11,12 isomer.
| Reagent | Solvent | Temperature (°C) | Ratio of Δ9,11 : Δ11,12 | Reference |
| PCl₅ | THF | -78 | 98 : 2 | [1] |
| PCl₅ | THF | -78 to -50 | 93.5 : 6.5 | [2] |
| PCl₅ | THF | Not specified | 98.6 : 1.4 | [1] |
| PCl₅ | THF | Not specified | 99 : 1 | [1][2] |
Experimental Protocols
Protocol 1: Monitoring the Formation of 21-Cl-Δ9,11-triene via HPLC
This protocol is for monitoring the progress of a reaction where 21-Cl-Δ9,11-triene is a potential byproduct.
Materials:
-
Reaction mixture sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., µ-Bondapak® C-18)[1]
Method:
-
Prepare the mobile phase by mixing acetonitrile and water in a 1:1 ratio.[1]
-
Set the flow rate of the HPLC system to 1.7 mL/min.[1]
-
Inject a small, appropriately diluted sample of the reaction mixture into the HPLC system.
-
Monitor the chromatogram at a suitable UV wavelength.
-
Identify the peaks corresponding to the starting material, the desired product, and the 21-Cl-Δ9,11-triene impurity based on their retention times (which should be determined beforehand using reference standards if available). For example, in one reported synthesis, the triene product had a retention time of 10.47 minutes, while the starting material had a retention time of 15.5-15.6 minutes.[1][2]
-
Quantify the relative peak areas to determine the percentage of each component in the mixture.
Visualizations
Caption: Reaction pathway showing the formation of 21-Cl-Δ9,11-triene.
Caption: A logical workflow for troubleshooting high levels of 21-Cl-Δ9,11-triene.
References
Technical Support Center: Epoxidation Reagent Stability
Welcome to the Technical Support Center for epoxidation reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered during experiments.
Frequently Asked Questions & Troubleshooting
Q1: My epoxidation reaction is sluggish or has failed completely. What are the common causes related to reagent stability?
A failed epoxidation is often traced back to the purity and stability of the oxidizing agent. The most common reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and dioxiranes, are susceptible to degradation if not handled and stored correctly. A systematic approach is crucial for diagnosing the issue.
The logical workflow below can help pinpoint the root cause of the reaction failure. Start by verifying the integrity of your oxidizing agent before investigating other reaction parameters.
Q2: How can I assess the purity of my m-CPBA, and what are its optimal storage conditions?
meta-Chloroperoxybenzoic acid (m-CPBA) is a robust oxidant but is sensitive to heat, light, and contaminants. Commercial m-CPBA is typically sold as a mixture with a maximum purity of 77% for safety, with the remainder being m-chlorobenzoic acid and water.[1][2] Pure m-CPBA is shock-sensitive and can deflagrate.[2]
Assessing Purity: The concentration of the active oxidizing agent can be determined using iodometric titration.[1][3] This is crucial for reactions requiring precise stoichiometry. If the determined purity is significantly lower than specified by the manufacturer, the reagent has likely decomposed.
Storage and Stability: Proper storage is critical to maintain the reagent's activity. m-CPBA is relatively stable when stored correctly but decomposes in the liquid state or upon prolonged heating.[4][5]
| Parameter | Condition | Stability/Outcome | Citation |
| Purity | > 85% | Potentially explosive, shock-sensitive. | [2] |
| ≤ 77% (Commercial) | Stable for transport and storage. | [3] | |
| Storage Temp. | Room Temperature | ~1% degradation per year (solid). | [2] |
| Refrigerated (2-8 °C) | Recommended for long-term stability. | [4][6] | |
| Storage Container | Tightly closed plastic/polyethylene | Prevents degradation and moisture absorption. | [1][5] |
| Hazards | Contact with flammable material | May cause fire. | [1][4] |
| Heating | May cause an explosion. | [4] |
Q3: My hydrogen peroxide-based epoxidation isn't working. How do I verify the concentration and stability of my H₂O₂ solution?
Hydrogen peroxide (H₂O₂) is a green and atom-efficient oxidant, but its stability is highly dependent on environmental conditions. It slowly decomposes into water and oxygen, and this process can be accelerated by various factors.[7]
Factors Affecting H₂O₂ Stability:
-
Temperature: The rate of decomposition increases with a rise in temperature.[7][8] An increase from 20°C to 50°C can increase decomposition 20-fold.[8]
-
pH: H₂O₂ is most stable in weakly acidic solutions (pH < 4.5).[9] The decomposition rate increases sharply above pH 5.[9]
-
Contaminants: Transition metal ions (e.g., iron, copper, manganese) and their compounds are potent catalysts for decomposition.[7][10]
-
Light: Exposure to UV light or direct sunlight accelerates decomposition, which is why H₂O₂ is stored in opaque bottles.[7][11]
Verifying Concentration: The concentration of an H₂O₂ solution can be accurately determined by titration with a standardized potassium permanganate (KMnO₄) solution in an acidic medium.[12][13] Since H₂O₂ solutions can degrade over time, verifying the concentration before use is a critical step for reproducible results.
| Condition | Effect on Stability | Recommendation | Citation |
| Temperature | Higher temp accelerates decomposition. | Store in a cool, dark place. | [7][9] |
| pH | Most stable at pH < 4.5; unstable in alkaline conditions. | Use buffered, weakly acidic solutions for storage. | [7][9] |
| Impurities | Transition metals, dust, and organic materials catalyze decomposition. | Use high-purity H₂O₂ and clean glassware. | [9][10] |
| Light | UV light promotes decomposition. | Store in opaque, vented containers. | [7][11] |
Q4: I am preparing dimethyldioxirane (DMDO) in situ. What factors affect its stability and yield?
Dimethyldioxirane (DMDO) is a powerful and selective epoxidizing agent generated from acetone and potassium peroxymonosulfate (Oxone®).[14] Due to its inherent instability and potential hazards, DMDO is almost always prepared in situ or used immediately after preparation.[15]
Key Factors for DMDO Generation and Stability:
-
pH: The generation of DMDO is highly pH-dependent and is most efficient in a neutral to slightly alkaline aqueous environment (pH 7-8).[16] Sodium bicarbonate is a common buffer used for this purpose.[16][17] An unbuffered Oxone® solution is acidic (pH < 2), which is inefficient for DMDO formation.[16] At pH > 9, the Oxone® precursor decomposes, leading to poor yields.[16]
-
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and improve the stability of the generated DMDO.[18] Gentle heating can sometimes increase the extent of epoxidation, but higher temperatures lead to DMDO decomposition.[15]
-
Impurities: The decomposition of DMDO is very sensitive to impurities, especially transition metals.[17]
The diagram below illustrates the relationship between pH and the efficiency of DMDO generation.
Q5: Are there safer or more stable alternatives to traditional epoxidation reagents?
Yes, the development of greener and more sustainable epoxidation methods is an active area of research. While reagents like m-CPBA are effective, concerns over their safety (explosive potential of pure form) and byproducts have driven the search for alternatives.[2][19]
Alternative Systems:
-
Catalytic H₂O₂ Systems: Using hydrogen peroxide in combination with a catalyst (e.g., titanium, tungsten, manganese complexes) offers a greener route.[20][21] H₂O₂ is atom-efficient, and its only byproduct is water.
-
Oxone®: This inorganic salt is stable, solid, and easy to handle and store.[22][23] It is often used to generate reactive species like dioxiranes in situ.[22]
-
Solid Peroxide Reagents: Urea-hydrogen peroxide (UHP) and sodium percarbonate are stable, solid carriers of hydrogen peroxide that release it under specific reaction conditions, offering safer handling.[21]
Experimental Protocols
Protocol 1: Iodometric Titration for Determining Active Oxygen Content of m-CPBA
This protocol allows for the determination of the purity of an m-CPBA sample.
Materials:
-
m-CPBA sample (~0.2-0.7 g)
-
Sodium iodide (NaI)
-
Glacial acetic acid
-
Chloroform or Dichloromethane
-
Distilled water
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
Accurately weigh a sample of m-CPBA and dissolve it in a suitable solvent like chloroform or an acetic acid/water mixture.[3][5]
-
Add an excess of sodium iodide (NaI) to the solution. The m-CPBA will oxidize the iodide (I⁻) to iodine (I₂), resulting in a dark brown/red solution.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate (0.1 N Na₂S₂O₃).[3]
-
As the titration proceeds, the brown color of the iodine will fade to a pale yellow.[5]
-
At the pale yellow stage, add 1-2 mL of starch indicator solution. The solution will turn a dark blue color.
-
Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
-
Calculate the concentration of active m-CPBA based on the stoichiometry of the reaction (1 mole of m-CPBA reacts to produce 1 mole of I₂, which reacts with 2 moles of Na₂S₂O₃).
Protocol 2: Permanganate Titration for Standardizing Hydrogen Peroxide Solutions
This protocol is used to determine the precise concentration of an H₂O₂ solution.
Materials:
-
Hydrogen peroxide solution to be standardized
-
Standardized 0.1 N or 0.02 M potassium permanganate (KMnO₄) solution
-
Sulfuric acid (H₂SO₄), e.g., 25% or 1+9 dilution
-
Distilled water
-
Conical flask, pipette, burette
Procedure:
-
Pipette a precise volume (e.g., 20.0 mL) of the H₂O₂ stock solution into a conical flask.[13]
-
Dilute the H₂O₂ sample with a significant volume of distilled water (e.g., 200 mL).[12]
-
Acidify the solution by adding an excess of sulfuric acid (e.g., 30 mL of 25% H₂SO₄).[12] This provides the acidic medium required for the redox reaction.
-
Titrate the acidified H₂O₂ solution with a standardized potassium permanganate solution from a burette. The purple permanganate solution will be decolorized as it is added.
-
The endpoint is reached when a faint, persistent pink color appears in the solution, indicating a slight excess of KMnO₄.[12][13]
-
Record the volume of KMnO₄ solution used and calculate the concentration of the H₂O₂ solution based on the reaction stoichiometry (2 moles of KMnO₄ react with 5 moles of H₂O₂).
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 10. proakademia.eu [proakademia.eu]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Analytical Method: Analytical Quality Assurance, Standard for Hydrogen peroxide [sigmaaldrich.com]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Workup [chem.rochester.edu]
- 20. Epoxidation - Wordpress [reagents.acsgcipr.org]
- 21. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 22. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
Product isolation challenges for Betamethasone 9,11-Epoxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the product isolation of Betamethasone 9,11-Epoxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of this compound.
Problem 1: Low Yield or No Crystallization of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent System | The choice of solvent is critical for successful crystallization. A common and effective solvent system is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1] Experiment with the ratio of these solvents. A higher proportion of the anti-solvent (methanol) may be needed to induce precipitation if the product is too soluble. |
| Presence of Impurities | Process-related impurities can inhibit crystallization or lead to the formation of oils.[2] Common impurities include various triene derivatives.[3] Consider an additional purification step, such as column chromatography, before attempting crystallization. |
| Suboptimal Concentration | If the solution is too dilute, the product may not reach its saturation point to crystallize. If it is too concentrated, it may precipitate too quickly, trapping impurities. Concentrate the solution after filtration and before cooling to an optimal volume.[1] |
| Inappropriate Cooling Rate | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[1] |
| pH of the Aqueous Phase | During extraction, ensure the pH of the aqueous phase is neutralized. Residual acidic or basic components can affect the stability and crystallization of the epoxide. |
Troubleshooting Workflow for Low Crystallization Yield
Caption: A logical workflow for troubleshooting low crystallization yield.
Problem 2: Poor Purity of Isolated this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure all starting material has been consumed. Incomplete reactions will lead to a mixture of starting material and product. |
| Formation of Side Products | Side reactions can generate impurities that are difficult to remove. Key impurities can include 21-OH-Δ⁹,¹¹-triene and 21-OH-Δ¹¹,¹²-triene.[3] Optimizing reaction conditions, such as temperature and reaction time, can minimize the formation of these byproducts.[1] |
| Inefficient Extraction | During liquid-liquid extraction (LLE), emulsions can form, leading to poor separation and contamination of the organic layer. To break emulsions, try adding brine, centrifuging the mixture, or using a different solvent system. |
| Co-crystallization of Impurities | If impurities have similar solubility profiles to the product, they may co-crystallize. In such cases, recrystallization from a different solvent system or purification by column chromatography may be necessary. |
| Degradation of the Product | Steroid epoxides can be sensitive to heat and pH.[4] Avoid excessive temperatures during solvent evaporation and ensure that any acidic or basic reagents are thoroughly removed during the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is a standard procedure for the isolation of this compound after synthesis?
A1: A typical isolation involves quenching the reaction, followed by extraction and crystallization. After the reaction is complete, it is often quenched with an organic acid like acetic acid to a pH of 3-5.[1] The product is then extracted from the aqueous phase using an organic solvent such as dichloromethane. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified by crystallization, commonly from a mixture of dichloromethane and methanol.[1]
Q2: What are the common impurities I should look for when analyzing my product?
A2: Common process-related impurities include various triene derivatives such as 21-OH-Δ⁹,¹¹-triene and 21-OH-Δ¹¹,¹²-triene, as well as 21-Cl-Δ⁹,¹¹-triene and β-epoxide-21-cathylate.[3] Isomeric impurities of betamethasone may also be present.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying related substances.[5] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress and for preliminary purity assessment. For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: My extraction is forming a stable emulsion. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions of complex mixtures. To break the emulsion, you can try the following:
-
Addition of Brine: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Change of Solvent: Using a different extraction solvent with different properties may prevent emulsion formation.
-
Filtration: Passing the emulsified mixture through a bed of Celite or glass wool can sometimes break the emulsion.
Q5: Can this compound degrade during the isolation process?
A5: Yes, like many steroid derivatives, the epoxide can be sensitive to certain conditions. Thermal stress from high temperatures during solvent evaporation and exposure to harsh pH conditions (strong acids or bases) can lead to degradation.[4][6] It is advisable to perform solvent removal under reduced pressure at moderate temperatures and to neutralize the reaction mixture properly before extraction.
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol describes a general method for the purification of crude this compound by crystallization.
-
Dissolution: Dissolve the crude epoxide (e.g., 8.05 g) in a minimal amount of a refluxing solvent mixture, such as 60 ml of methanol and 40 ml of dichloromethane.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Concentration: Concentrate the solution by distilling off a portion of the solvent (e.g., collect 45 ml of distillate) to bring the product closer to its saturation point.[1]
-
Cooling: Allow the solution to cool slowly to room temperature. Then, further cool the mixture to 0-5°C in an ice bath or refrigerator and let it stand for a sufficient time to allow for complete crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.[1]
Protocol 2: HPLC Analysis of this compound Purity
This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water/Tetrahydrofuran/Acetonitrile (90:4:6 v/v/v)[7] |
| Mobile Phase B | Acetonitrile/Tetrahydrofuran/Water/Methanol (74:2:4:20 v/v/v/v)[7] |
| Gradient | A gradient elution may be necessary to separate all related impurities. An example would be starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. |
| Flow Rate | 1.0 ml/min[7] |
| Column Temperature | 50°C[7] |
| Detection | UV at 240 nm[7] |
| Injection Volume | 20 µl[7] |
| Diluent | A mixture of water and acetonitrile (20:80 v/v) is often suitable.[5] |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the diluent.
-
Further dilute the stock solution to a suitable working concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualization of Experimental Workflow
General Isolation and Purification Workflow
Caption: A typical workflow for the isolation and purification of this compound.
References
- 1. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: Betamethasone 9,11-Epoxide vs. 9α-Hydroxy Intermediate in Corticosteroid Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of key intermediates is paramount for optimizing synthetic routes to complex molecules like betamethasone. This guide provides a detailed comparison of two critical intermediates: Betamethasone 9,11-Epoxide and its 9α-hydroxy precursor, focusing on their distinct roles and chemical behaviors in the synthesis of this potent corticosteroid.
In the intricate landscape of steroid synthesis, the path to betamethasone, a widely used anti-inflammatory drug, involves a series of carefully orchestrated chemical transformations. Central to this synthesis are the management and reaction of intermediates at the C9 and C11 positions of the steroid nucleus. Two key players in this process are the this compound and the 9α-hydroxy intermediate. While both are crucial for introducing the final 9α-fluoro substituent characteristic of betamethasone, their chemical reactivity and the types of reactions they undergo are fundamentally different. This guide will dissect these differences, providing experimental context and quantitative data to inform synthetic strategy and process development.
The Distinct Roles and Reactivity Profiles
The 9α-hydroxy intermediate and the 9,11-epoxide are not direct competitors in a single reaction but rather represent sequential stages in a common synthetic strategy for introducing the 9α-fluorine atom. The 9α-hydroxy group is typically a precursor to the 9,11-epoxide, which then serves as the immediate electrophile for fluorination.
The 9α-hydroxy intermediate is primarily involved in elimination reactions to form a Δ9,11 double bond. This transformation is a prerequisite for the subsequent epoxidation. The reactivity of the 9α-hydroxy group is centered on its ability to act as a leaving group, usually after protonation or conversion to a better leaving group, to facilitate the formation of the alkene.
In contrast, the This compound is a strained three-membered ring system, making it highly susceptible to nucleophilic attack. Its primary role in betamethasone synthesis is to undergo a ring-opening reaction. This reaction is typically acid-catalyzed, activating the epoxide and allowing for a highly regioselective attack by a fluoride nucleophile at the C9 position. This step is critical as it stereoselectively installs the 9α-fluorine and the 11β-hydroxyl groups, which are essential for the biological activity of betamethasone.
Comparative Analysis of Key Reactions
To illustrate the differing reactivity, let's examine the characteristic reactions each intermediate undergoes in the synthesis of betamethasone.
Reactivity of the 9α-Hydroxy Intermediate: Formation of the Δ9,11 Double Bond
The conversion of a 9α-hydroxy steroid to the corresponding Δ9,11-alkene is a crucial dehydration step. This elimination reaction is typically acid-catalyzed. The hydroxyl group is a poor leaving group and requires protonation to form a good leaving group (water).
Reactivity of the this compound: Acid-Catalyzed Ring Opening
The 9,11-epoxide is a highly reactive intermediate due to its significant ring strain. The key reaction it undergoes is a ring-opening by a nucleophile. In the synthesis of betamethasone, this is achieved with a fluoride source, typically hydrogen fluoride (HF), in an acid-catalyzed process. The acid protonates the epoxide oxygen, making the C9 and C11 carbons more electrophilic and facilitating the nucleophilic attack by the fluoride ion. The attack occurs at the C9 position, leading to the desired 9α-fluoro-11β-hydroxy product.
Quantitative Data and Experimental Protocols
The following tables summarize typical reaction conditions and yields for the key transformations of the 9α-hydroxy and 9,11-epoxide intermediates, based on published synthetic routes.
Table 1: Representative Reaction Data for 9α-Hydroxy Intermediate and this compound
| Intermediate | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 9α-Hydroxy Steroid | Dehydration to Δ9,11-Steroid | PCl5 | Dichloromethane | 0 to RT | >90 | [1] |
| Δ9,11-Steroid | Formation of 9α-bromo-11β-hydroxy | N-Bromosuccinimide (NBS), H2O | Acetone | 0 - 10 | High | [2] |
| 9α-Bromo-11β-hydroxy | Epoxidation | Sodium Acetate | Ethanol | Reflux | ~80-90 | [2] |
| This compound | Ring-opening with HF | Hydrogen Fluoride | Tetrahydrofuran/Dichloromethane | -70 to -10 | ~80-90 | [3] |
Experimental Protocols
Protocol 1: Formation of a Δ9,11-Steroid from an 11α-Hydroxy Precursor (leading to the epoxide pathway) [4]
A process for preparing the 9,11β-epoxide involves the regioselective dehydration of an 11α-hydroxysteroid using phosphorus pentachloride (PCl5) to form the Δ9,11 double bond.[4] The resulting olefin is then treated with a bromine source such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in dimethylformamide (DMF) to form a 9α,11β-bromoformate intermediate.[4] This is subsequently cyclized to the 9,11β-epoxide using a base like sodium hydroxide (NaOH).[4]
Protocol 2: Ring-Opening of this compound with Hydrogen Fluoride [3]
The this compound is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and dichloromethane (CH2Cl2), and cooled to a low temperature (e.g., -70°C). Hydrogen fluoride, often as a solution in a solvent like THF, is then added slowly to the reaction mixture. The reaction is carefully monitored and, upon completion, quenched by the addition of a base (e.g., sodium bicarbonate solution). The product, betamethasone, is then isolated through standard workup and purification procedures. A reported yield for the 9α-fluorination step using aqueous HF is 89%.[1]
Summary of Reactivity Comparison
| Feature | 9α-Hydroxy Intermediate | This compound |
| Primary Role | Precursor to the Δ9,11-alkene | Electrophile for 9α-fluorination |
| Key Reaction Type | Elimination (Dehydration) | Nucleophilic Ring-Opening |
| Driving Force | Formation of a stable C=C double bond | Relief of ring strain |
| Typical Reagents | Strong acids (e.g., H2SO4, PCl5) | Nucleophiles (e.g., HF) and acid catalysts |
| Reactivity | Moderately reactive; requires activation (e.g., protonation) to facilitate leaving group departure. | Highly reactive due to inherent ring strain; readily undergoes ring-opening under acidic or basic conditions. |
| Stereochemical Outcome | Leads to a planar double bond, with stereochemistry at C9 and C11 being lost. | Ring-opening is stereospecific, proceeding with inversion of configuration at the site of nucleophilic attack (C9), resulting in the desired 9α-fluoro-11β-hydroxy stereochemistry. |
Conclusion
In the synthesis of betamethasone, the 9α-hydroxy intermediate and the 9,11-epoxide exhibit distinct and complementary reactivity. The 9α-hydroxy group is primarily a precursor that is eliminated to generate the key Δ9,11 double bond. The subsequent 9,11-epoxide is a highly reactive, strained intermediate that readily undergoes a stereospecific ring-opening reaction with a fluoride nucleophile to install the crucial 9α-fluoro and 11β-hydroxy functionalities. Understanding the specific reaction conditions and reactivity of each intermediate is essential for the efficient and high-yielding synthesis of betamethasone and related corticosteroids. While a direct kinetic comparison of their reactivity in the same reaction is not applicable due to their different chemical roles, the analysis of their respective transformations clearly demonstrates the higher intrinsic reactivity of the epoxide due to its ring strain, which allows for the crucial C-F bond formation under relatively mild conditions.
References
A Comparative Analysis of Betamethasone Synthesis Routes for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent synthesis routes for Betamethasone, a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The comparison focuses on a modern chemo-enzymatic route starting from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) and a traditional route originating from the natural sapogenin, hecogenin. This analysis is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in understanding the intricacies and relative merits of each approach.
Key Comparison Metrics
The following table summarizes the quantitative data for the two Betamethasone synthesis routes, offering a clear comparison of their efficiency and complexity.
| Metric | Route 1: From 9α-Hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | Route 2: From Hecogenin |
| Starting Material | 9α-Hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | Hecogenin |
| Overall Yield | 22.9%[1] | Not explicitly stated for the entire route in the provided literature, but individual step yields are reported. |
| Number of Steps | 11[1] | ~15-20 (estimated from literature) |
| Key Reagents | CH3Br, 2-chlorovinyl ethyl ether, RhCl(PPh3)3, m-CPBA, HBr, DBH, NaOH, 70% HF, Arthrobacter simplex (for fermentation)[1] | Acetic anhydride, Benzene selenenic anhydride, m-IBX, Hydrazine hydrate, CrO3, H2O2, MeMgBr, I2, CaO, KOAc, NaOMe[2] |
| Key Technologies | Chemo-enzymatic synthesis, including a microbial fermentation step for 1,2-dehydrogenation.[1] | Primarily chemical transformations, including the Marker degradation pathway. |
| Advantages | Higher overall yield, potentially lower cost and toxicity by avoiding reagents like KCN, and milder conditions for the 1,2-dehydrogenation step.[1] | Utilizes a readily available natural product as a starting material.[2] |
| Disadvantages | Relies on the availability of the specific starting material, 9αOH-AD. | Lower overall yield due to the higher number of steps and potential for side reactions. The use of hazardous reagents like diazomethane has been reported in older methods.[2] |
Synthesis Route 1: From 9α-Hydroxyandrost-4-ene-3,17-dione (9αOH-AD)
This modern route presents a more efficient and environmentally friendly approach to Betamethasone synthesis.
Experimental Workflow
Detailed Experimental Protocols
A novel and efficient synthesis of betamethasone has been developed from the readily available 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD).[1] This route involves 11 steps with a total yield of 22.9%.[1]
-
Dehydration of 9α-hydroxyandrost-4-ene-3,17-dione (1): Steroid 1 is refluxed in acetic acid to yield 4,9(11)-androstadiene-3,17-dione (2) with a 95% yield.[1]
-
Enol ether formation: Compound 2 is treated with ethanol, triethyl orthoformate, and an acid catalyst to produce the 3-ethoxy-3,5,9(11)-trien-17-one intermediate (3) in 96% yield.[1]
-
16α-Methylation: The enol ether 3 undergoes stereoselective methylation at the 16α position using lithium diisopropylamide (LDA), hexamethylphosphoramide (HMPA), and methyl bromide, achieving a selectivity of 97%.[1]
-
Side-chain installation: The 17-keto group is reacted with the lithium salt of 2-chlorovinyl ethyl ether to introduce the C17 side chain, yielding compound 5 in 92% yield after hydrolysis.[1]
-
Rearrangement: Compound 5 is rearranged using sodium acetate and acetic anhydride at high temperature to give the 21-acetoxy-20-keto intermediate 6 with an 85% yield.[1]
-
Epoxidation of the Δ16 double bond: The double bond at C16 is epoxidized using m-chloroperoxybenzoic acid (m-CPBA).[1]
-
Bromohydrin formation: The resulting epoxide is treated with hydrobromic acid and pyridine to form the bromohydrin intermediate 8 in 58% yield over two steps.[1]
-
Formation of the 16β-methyl group: The 16α-methyl group is converted to the desired 16β configuration via hydrogenation using Wilkinson's catalyst, affording compound 9 with an 82% yield.[1]
-
Formation of the 9,11β-epoxide: Compound 9 is treated with 1,3-dibromo-5,5-dimethylhydantoin (DBH) followed by sodium hydroxide to form the 9,11β-epoxide 10 in 96% yield.[1]
-
1,2-Dehydrogenation: A mild fermentation process using Arthrobacter simplex is employed for the 1,2-dehydrogenation to yield compound 11, which is reported to have a better yield and purity than the chemical oxidation method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
-
Fluorination: The final step involves the ring-opening of the 9,11β-epoxide with 70% hydrofluoric acid to yield Betamethasone (12).[1]
Synthesis Route 2: From Hecogenin
This traditional route utilizes a natural starting material and involves a greater number of chemical transformations.
Experimental Workflow
Detailed Experimental Protocols
The synthesis of Betamethasone from hecogenin, a sapogenin obtained from the waste of Agave sisalana, involves a multi-step process.[2]
-
Acetylation of Hecogenin (2): Hecogenin is acetylated with acetic anhydride in pyridine to afford hecogenin acetate (3) in 95% yield.[2]
-
Dehydrogenation: Dehydrogenation of ring C of hecogenin acetate using benzene selenenic anhydride and m-iodoxybenzoic acid (m-IBX) in refluxing toluene gives the Δ9(11)-unsaturated product (4) in 72% yield.[2]
-
Wolff-Kishner Reduction: The 12-keto group is removed by Wolff-Kishner reduction using hydrazine hydrate and potassium hydroxide, yielding compound 5 in 95% yield.[2]
-
Marker Degradation: The spiroketal side chain is degraded in a three-step sequence involving acetolysis, chromic acid oxidation, and alumina-catalyzed elimination to yield 3β-Acetoxy-5α-pregn-9(11),16-diene-20-one (6) in a 57% overall yield for the three steps.[2]
-
Epoxidation: The 16,17-double bond is epoxidized using hydrogen peroxide and sodium hydroxide to give the 16α,17α-epoxide (7) with a 91.7% yield.[2]
-
Acetylation: The 3β-hydroxyl group is acetylated with acetic anhydride in pyridine to give compound 8 in 95% yield.[2]
-
Ketal Protection: The 20-keto group is protected as a ketal using ethylene glycol and p-toluenesulfonic acid.[2]
-
Grignard Reaction and Methylation: Reaction with methylmagnesium bromide opens the epoxide and introduces the 16β-methyl and 17α-hydroxyl groups, yielding compound 10 in 72% yield.[2]
-
Side Chain Formation: The dihydroxyacetone side chain is constructed via a two-step process involving diiodination at C-21 with iodine and calcium oxide, followed by treatment with potassium acetate to give the 21-acetate intermediate in 78% yield over two steps.[2]
-
Hydrolysis: The acetate group at C-21 is hydrolyzed with sodium methoxide to give Betamethasone acetate. Further steps, not fully detailed in the provided literature, would be required to introduce the 9α-fluoro and 11β-hydroxyl groups and perform the 1,2-dehydrogenation to obtain Betamethasone.
Note: The detailed experimental protocols for the final steps to convert the precursor from the hecogenin route to Betamethasone were not fully available in the initial search results and would require further investigation for a complete step-by-step comparison.
References
A Comparative Guide to the Purity Validation of Betamethasone 9,11-Epoxide: HPLC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Betamethasone 9,11-Epoxide, a known impurity of the potent corticosteroid Betamethasone, requires precise and sensitive analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of two common analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is based on established analytical principles and data from scientific literature.
Executive Summary
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from the parent API and other related substances. The choice of detector, however, significantly influences the sensitivity, selectivity, and specificity of the analysis.
-
HPLC-MS/MS stands as the gold standard for its superior sensitivity and specificity, enabling the detection and quantification of trace-level impurities with a high degree of confidence. The ability to use mass-to-charge ratios for identification provides unambiguous confirmation of the impurity's identity.
-
HPLC-UV is a robust and widely accessible technique suitable for routine purity analysis. While generally less sensitive than HPLC-MS, it can be a cost-effective and reliable method for quantifying impurities present at higher concentrations.
This guide will delve into the experimental protocols and performance characteristics of each method to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-MS/MS and HPLC-UV for the analysis of Betamethasone and its related impurities. The values for this compound are extrapolated based on data for similar steroid impurities.
| Performance Parameter | HPLC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL[1][2] | 10 - 20 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.5 - 2 ng/mL[1] | 50 - 70 ng/mL[3] |
| Linearity Range | 0.5 - 250 ng/mL[4][5] | 0.07 - 200 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99[1][5] | > 0.999[3] |
| Precision (%RSD) | < 15%[4] | < 2%[3] |
| Accuracy (% Recovery) | 85 - 115%[5] | 98 - 102% |
| Specificity | Very High (based on m/z)[6] | Moderate (risk of co-elution)[6] |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using both HPLC-MS/MS and HPLC-UV.
Method 1: HPLC-MS/MS for the Determination of this compound
This method provides high sensitivity and specificity for the trace-level quantification of this compound.
Chromatographic Conditions:
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betamethasone: m/z 393.2 → 373.2
-
This compound: m/z 373.2 → 355.2 (Predicted)
-
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Method 2: HPLC-UV for the Determination of this compound
This method is suitable for routine purity testing where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3].
-
Mobile Phase A: Water[3].
-
Mobile Phase B: Acetonitrile[3].
-
Gradient: A gradient elution is typically employed to separate the impurities from the main peak. A common starting point is 60% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL[3].
-
Detection Wavelength: 240 nm[3].
Mandatory Visualizations
References
- 1. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Steroid 9,11-Epoxides and 9,11-Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of steroid 9,11-epoxides and 9,11-olefins, two critical functional groups in the synthesis of medicinally important steroids. The information presented is supported by experimental data from the scientific literature to aid in the selection of appropriate synthetic strategies.
Introduction to Steroid 9,11-Functionalities
Steroids featuring functionality at the 9 and 11 positions are pivotal intermediates in the production of numerous pharmaceuticals, including corticosteroids like dexamethasone and betamethasone. The 9,11-epoxide and the corresponding 9,11-olefin (or Δ⁹(¹¹)-steroid) represent two common and interconvertible structural motifs. Their distinct electronic and steric properties dictate their reactivity, influencing the design of synthetic routes to complex steroid derivatives. This guide will delve into a comparative analysis of their reactivity profiles, supported by experimental protocols and data.
Reactivity Profiles
Steroid 9,11-Epoxides: Activated by Ring Strain
The reactivity of the 9,11-epoxide is dominated by the inherent strain of the three-membered oxirane ring. This strain makes the epoxide susceptible to ring-opening reactions under conditions that would not affect a typical ether linkage.[1] The reaction is initiated by activation of the epoxide oxygen, typically through protonation by a Brønsted acid or coordination to a Lewis acid.[2][3] This activation enhances the electrophilicity of the C9 and C11 carbons, making them susceptible to nucleophilic attack.
Key characteristics of steroid 9,11-epoxide reactivity include:
-
Acid-Catalyzed Ring-Opening: Occurs under milder conditions than for other ethers due to ring strain.[4] The reaction proceeds via a backside attack of a nucleophile on the protonated epoxide, leading to trans-diaxial products, a principle known as the Fürst-Plattner rule.[5]
-
Lewis Acid-Mediated Opening: Lewis acids can also activate the epoxide, often with greater control and under milder conditions than Brønsted acids.[2][6]
-
Nucleophilic Attack: A wide range of nucleophiles, including halides, water, alcohols, and carbon nucleophiles, can open the epoxide ring.[7]
Steroid 9,11-Olefins: Electron-Rich π-Systems
The 9,11-olefin is characterized by an electron-rich carbon-carbon double bond, making it nucleophilic and prone to electrophilic attack. The reactivity is typical of a tri-substituted alkene, with the steric environment of the steroid nucleus influencing the facial selectivity of the attack.
Key characteristics of steroid 9,11-olefin reactivity include:
-
Electrophilic Addition: The π-bond readily reacts with electrophiles such as halogens, hydrohalic acids, and peroxy acids.[8]
-
Halohydrin Formation: In the presence of a halogen and a nucleophilic solvent like water, halohydrins are formed.[9]
-
Epoxidation: The olefin can be converted to the corresponding 9,11-epoxide through reaction with an oxidizing agent, such as a peroxy acid.[10]
Comparative Reactivity Analysis
While both functional groups can lead to the introduction of new substituents at the 9 and 11 positions, their reactivity, mechanisms, and the conditions required differ significantly.
Mechanistic Differences: The fundamental difference lies in the nature of the initial attack. Reactions of 9,11-epoxides are initiated by activation of the oxygen followed by nucleophilic attack on a carbon atom. In contrast, reactions of 9,11-olefins are typically initiated by electrophilic attack on the π-bond.
Reaction Conditions: Acid catalysis is common for both, but its role differs. For epoxides, it activates the leaving group (the oxygen). For olefins, it provides the initial electrophile (e.g., a proton). Generally, the ring-opening of the strained epoxide can often be achieved under milder acidic conditions compared to the electrophilic addition to the more stable olefin.
Regio- and Stereoselectivity: In acid-catalyzed ring-opening of 9,11-epoxides, the nucleophile typically attacks the carbon atom that can better stabilize a partial positive charge in the transition state. The stereochemistry is dictated by the requirement for a backside attack, leading to trans products.[5] For electrophilic additions to 9,11-olefins, the regioselectivity is often governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon (C11), and the nucleophile adds to the more substituted carbon (C9), which can better stabilize the resulting carbocationic intermediate. The stereochemistry of the addition depends on the specific mechanism (e.g., anti-addition for bromination).
Data Presentation
The following tables summarize representative reactions and conditions for steroid 9,11-epoxides and 9,11-olefins, providing a basis for comparing their synthetic utility.
Table 1: Representative Reactions of Steroid 9,11-Epoxides
| Reaction | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Deoxygenation to Olefin | Hydroiodic acid (48-68 wt%), Toluene, <15 °C | Δ⁹(¹¹)-Steroid | High | [11] |
| Ring-opening with HBr | HBr | 9α-Bromo-11β-hydroxy steroid | - | [12] |
| Lewis Acid-Catalyzed Ring-opening | Bi(OTf)₃·xH₂O, Acetone | trans-diaxial diol | High | [2] |
| Formation from Olefin | 1. 1,3-Dibromo-5,5-dimethylhydantoin (DBH), DMF, 70% HClO₄, 10-25 °C2. NaOH, CH₂Cl₂/Methanol, -5 °C | 9β,11β-Epoxide | 93.3% | [9] |
Table 2: Representative Reactions of Steroid 9,11-Olefins
| Reaction | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | 9,11-Epoxide | Good to Excellent | [10] |
| Halohydrin Formation | N-Bromosuccinimide (NBS), aqueous solvent | 9α-Bromo-11β-hydroxy steroid | - | [9] |
| Dehydration of 11β-ol | Methyl chlorosulfinate, Pyridine/THF, -10 °C to room temp. | Δ⁹(¹¹)-Steroid | High | [13] |
| Lewis Acid-Mediated Dehydration of 9α-ol | Boron trifluoride methanol complex, Benzene, reflux | Δ⁹(¹¹)-Steroid | 92.4% | [14] |
Experimental Protocols
Protocol 1: Epoxidation of a Steroid 9,11-Olefin[9]
-
A steroid triene (e.g., 16β-methyl-triene-21-cathylate) is dissolved in dimethylformamide (DMF).
-
The solution is cooled to approximately 10-25 °C.
-
A catalytic amount of 70% perchloric acid is added.
-
A brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) is added, and the mixture is stirred until the reaction is complete (monitored by HPLC).
-
The intermediate 9α-bromo-11β-formate is then reacted with a strong base, such as sodium hydroxide, in a mixture of dichloromethane and methanol at a low temperature (e.g., -5 °C).
-
The reaction is quenched with an organic acid (e.g., acetic acid) to a pH of 3-5.
-
The 9,11β-epoxide product is isolated by filtration and can be purified by crystallization.
Protocol 2: Deoxygenation of a Steroid 9,11-Epoxide to a 9,11-Olefin[11]
-
The 9,11-epoxy steroid is dissolved in toluene.
-
The solution is cooled to below 15 °C.
-
Aqueous hydroiodic acid (48-68 wt%) is added, optionally in the presence of acetic acid.
-
The reaction is stirred at low temperature until completion.
-
The resulting Δ⁹(¹¹)-steroid is isolated and purified. If the starting material contains a hydroxyl group that is sensitive to the reaction conditions, it may be acetylated prior to deoxygenation and subsequently de-acetylated.
Mandatory Visualization
Caption: Synthetic relationship between steroid 9,11-olefins and 9,11-epoxides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. WO2023016817A1 - Synthesis of delta 9,11 steroids - Google Patents [patents.google.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. US2946811A - Preparation of delta9(11)-anhydro steroids - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
A Comparative Guide to the Characterization of Betamethasone 9,11-Epoxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of the Betamethasone 9,11-Epoxide reference standard against common alternatives, offering detailed experimental protocols and supporting data to ensure accurate identification, purity assessment, and quality control in pharmaceutical research and development.
Introduction
This compound is a key intermediate and a potential impurity in the synthesis of betamethasone, a potent glucocorticoid. As a reference standard, its precise characterization is critical for the accurate quantification of impurities and for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide outlines the essential analytical techniques and comparative data for the comprehensive characterization of this compound.
Physicochemical Properties
A thorough characterization of a reference standard begins with its fundamental physicochemical properties.
| Property | This compound | Betamethasone 17-Propionate (Alternative) | Betamethasone 21-Propionate (Alternative) |
| CAS Number | 981-34-0[1] | 5534-13-4 | 75883-07-7 |
| Molecular Formula | C22H28O5[1] | C25H33FO6 | C25H33FO6 |
| Molecular Weight | 372.46 g/mol [1] | 448.52 g/mol | 448.52 g/mol |
| Appearance | Off-White to Pale Yellow Solid | White to Off-White Solid | White to Off-White Solid |
| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in Methanol and Chloroform | Soluble in Methanol and Dichloromethane |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical reference standards. A well-developed HPLC method can effectively separate the main compound from its related substances and degradation products.
Comparative HPLC Data
| Parameter | This compound | Betamethasone 17-Propionate | Betamethasone 21-Propionate |
| Purity (by HPLC) | >98.0% | >99.0% | >99.0% |
| Major Impurity | Betamethasone | Betamethasone, Betamethasone 21-Propionate | Betamethasone, Betamethasone 17-Propionate |
| Reporting Threshold | 0.05% | 0.05% | 0.05% |
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of the this compound reference standard and separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL for analysis.
Data Analysis:
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
Identify and quantify any impurities based on their relative retention times and response factors, if known.
HPLC Purity Analysis Workflow
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure and is a powerful tool for both identification and quantification (qNMR).
Comparative ¹H-NMR Data (indicative chemical shifts in ppm, solvent: CDCl₃)
| Proton | This compound | Betamethasone |
| H-1 | ~7.25 (d) | ~7.23 (d) |
| H-2 | ~6.28 (dd) | ~6.25 (dd) |
| H-4 | ~6.10 (s) | ~6.05 (s) |
| H-11 | ~3.10 (d) | ~4.20 (m) |
| H-16 | ~1.15 (d) | ~1.10 (d) |
Experimental Protocol: NMR Analysis
Objective: To confirm the identity and structure of the this compound reference standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh 5-10 mg of the reference standard.
-
Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Data Analysis:
-
Assign all proton and carbon signals and compare the chemical shifts and coupling constants with the expected structure.
-
For quantitative NMR (qNMR), a certified internal standard is used, and the purity is calculated based on the integral ratios of specific, well-resolved signals of the analyte and the internal standard.
NMR Structural Confirmation Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the identity of the compound.
Comparative Mass Spectrometry Data
| Parameter | This compound | Betamethasone |
| Ionization Mode | ESI+ | ESI+ |
| [M+H]⁺ (m/z) | 373.19 | 393.20 |
| Key Fragments (m/z) | 355, 337, 313 | 373, 355, 337 |
Experimental Protocol: Mass Spectrometry Analysis
Objective: To confirm the molecular weight and fragmentation pattern of the this compound reference standard.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Use the same HPLC conditions as described for purity analysis to introduce the sample into the mass spectrometer.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain fragment ions.
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Comparative FT-IR Data (Key Peaks in cm⁻¹)
| Functional Group | This compound | Betamethasone |
| O-H Stretch | ~3450 | ~3400 |
| C=O Stretch (Ketone) | ~1710, ~1660 | ~1715, ~1665 |
| C=C Stretch | ~1620 | ~1625 |
| C-O-C Stretch (Epoxide) | ~1250, ~890 | - |
Experimental Protocol: FT-IR Analysis
Objective: To identify the functional groups present in the this compound reference standard.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered reference standard onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive characterization of the this compound reference standard requires a multi-technique approach. By employing a combination of chromatographic and spectroscopic methods as detailed in this guide, researchers can confidently establish the identity, purity, and quality of this critical reference material. The provided protocols offer a robust framework for the in-house characterization and comparison of this compound with other related substances, ensuring the reliability and accuracy of analytical data in pharmaceutical development.
References
Comparative Analysis of Betamethasone 9,11-Epoxide Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Betamethasone 9,11-Epoxide, a key intermediate and potential metabolite in the synthesis of various corticosteroids. Due to the limited availability of specific quantitative cross-reactivity data for this compound in publicly accessible literature, this document focuses on a qualitative comparison based on structural similarities to parent compounds and related corticosteroids. The information herein is intended to guide researchers in anticipating potential cross-reactivity in immunoassays and other analytical methods.
Introduction to this compound
This compound is a crucial intermediate in the manufacturing of synthetic glucocorticoids like betamethasone.[1] Its structure is closely related to that of betamethasone, with the key difference being the presence of an epoxide ring at the 9 and 11 positions of the steroid nucleus. This structural similarity is the primary determinant of its potential cross-reactivity in analytical assays designed for other corticosteroids.
Structural Relationships and Potential for Cross-Reactivity
The cross-reactivity of an analyte in an immunoassay is fundamentally dependent on its ability to bind to the specific antibody used in the assay. This binding is dictated by the three-dimensional shape and chemical properties of the molecule. Steroids with similar core structures are prone to cross-reactivity.
Figure 1. Structural relationship of this compound to parent and related corticosteroids.
The epoxide ring in this compound significantly alters the conformation of the B and C rings of the steroid nucleus compared to Betamethasone. This change is expected to reduce, but not necessarily eliminate, its cross-reactivity in immunoassays developed for Betamethasone. The degree of cross-reactivity will be highly dependent on the epitope recognized by the specific antibody used in the assay. If the antibody primarily recognizes the side chain at C17 or the A ring, a higher degree of cross-reactivity can be anticipated.
Qualitative Cross-Reactivity Comparison
The following table provides a qualitative assessment of the expected cross-reactivity of this compound with various corticosteroids in a hypothetical immunoassay targeting Betamethasone. This is based on the principle of structural similarity.
| Compound | Structural Similarity to this compound | Expected Cross-Reactivity | Rationale |
| Betamethasone | High (Parent compound) | High | The overall structure is very similar, differing mainly at the 9 and 11 positions. Antibodies raised against Betamethasone may still recognize the epoxide derivative, albeit likely with lower affinity. |
| Dexamethasone | Moderate | Moderate to Low | Dexamethasone is the 16α-methyl stereoisomer of Betamethasone (16β-methyl). The structural difference at C16, in addition to the epoxide ring, would likely reduce cross-reactivity significantly compared to Betamethasone. |
| Prednisolone | Low | Low | Prednisolone lacks the 16-methyl group and the fluorine atom at C9 present in Betamethasone. The presence of the epoxide ring in the test compound further increases the structural disparity, making significant cross-reactivity unlikely. |
| Cortisol | Low | Very Low | Cortisol has a significantly different structure compared to this compound, lacking the modifications on the A and D rings. Cross-reactivity is expected to be negligible in a specific assay. |
| Beclomethasone Dipropionate | Moderate | Moderate to Low | Shares the same core steroid structure but has different ester groups at C17 and C21. The presence of the epoxide would further differentiate it. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To quantitatively determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.
Principle
This assay is based on the competition between a fixed amount of enzyme-labeled corticosteroid (e.g., Betamethasone-HRP) and the unlabeled corticosteroid in the sample (or standard) for a limited number of binding sites on a specific antibody. The amount of labeled corticosteroid bound to the antibody is inversely proportional to the concentration of the unlabeled corticosteroid in the sample.
Materials
-
Microtiter plate coated with a capture antibody (e.g., anti-rabbit IgG).
-
Specific rabbit anti-corticosteroid antibody.
-
Betamethasone-Horseradish Peroxidase (HRP) conjugate.
-
Betamethasone standard solutions.
-
This compound and other potential cross-reactants.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure
-
Preparation of Reagents: Prepare serial dilutions of Betamethasone standard and the test compounds (this compound and other corticosteroids) in an appropriate assay buffer.
-
Coating: If not pre-coated, coat the microtiter plate wells with the capture antibody and incubate. Block non-specific binding sites.
-
Competitive Reaction:
-
Add a fixed volume of the specific anti-corticosteroid antibody to each well.
-
Add the standard or test compound solutions to the respective wells.
-
Add a fixed volume of the Betamethasone-HRP conjugate to all wells.
-
Incubate the plate to allow for competitive binding.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Construct a standard curve by plotting the absorbance values against the concentration of the Betamethasone standard.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Betamethasone / IC50 of Test Compound) x 100
Figure 2. Experimental workflow for a competitive ELISA to determine cross-reactivity.
Conclusion
References
Comparative yield assessment of different epoxidation methods
A comparative analysis of prominent epoxidation methods is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of reaction performance, supported by experimental data, to facilitate the selection of the most suitable method for a given application.
Comparative Performance of Epoxidation Methods
The selection of an epoxidation method is dictated by factors such as the substrate structure, desired stereochemistry, and scalability. The following table summarizes the quantitative performance of four widely used epoxidation techniques.
| Method | Typical Substrate | Oxidant | Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Features |
| Prilezhaev Reaction | General Alkenes | Peroxy acids (e.g., m-CPBA) | None (Stoichiometric) | 60-80%[1] | N/A (Racemic) | Broad applicability, simple procedure, uses stoichiometric oxidant.[1][2] |
| Sharpless Epoxidation | Allylic Alcohols | tert-Butyl hydroperoxide (TBHP) | Ti(O-iPr)₄ / Diethyl tartrate (DET) | 70-90% | >90% | Highly enantioselective for 2,3-epoxyalcohols; stereochemistry is predictable.[3][4] |
| Jacobsen-Katsuki Epoxidation | Unfunctionalized cis-Alkenes | NaOCl, m-CPBA | Chiral Mn(III)-salen complex | High | >90%[5][6] | Effective for enantioselective epoxidation of non-functionalized alkenes.[5][7] |
| Chemoenzymatic Epoxidation | Various Alkenes | H₂O₂ / Carboxylic Acid | Lipase (e.g., Novozym 435) | 75-99%[8][9] | Varies | "Green" method using enzymes to generate peracid in situ; mild conditions.[8][10] |
Experimental Protocols
Detailed methodologies for the key epoxidation reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Prilezhaev Epoxidation of Styrene using m-CPBA
This protocol describes a standard procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).[11]
Materials:
-
Styrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve styrene (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv.) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the mixture with additional CH₂Cl₂.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid), saturated Na₂SO₃ solution (to reduce excess peroxide), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude styrene oxide by silica gel column chromatography.
Sharpless Asymmetric Epoxidation of Geraniol
This protocol details the enantioselective epoxidation of an allylic alcohol.[4][12]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diatomaceous earth
Procedure:
-
Add anhydrous CH₂Cl₂ to a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).
-
Cool the solvent to -20 °C.
-
Sequentially add Ti(O-iPr)₄ (1.0 equiv.) and (+)-DET (1.2 equiv.) via syringe to the stirred solvent.
-
Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add geraniol (1.0 equiv.) to the mixture.
-
Add TBHP (2.0 equiv.) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding water. Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through diatomaceous earth to remove titanium salts, washing the filter cake with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure and purify the product by column chromatography.
Jacobsen-Katsuki Epoxidation of Indene
This protocol describes the enantioselective epoxidation of an unfunctionalized cis-alkene.[5][6]
Materials:
-
Indene
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
Phosphate buffer (0.05 M, pH 11.3)
Procedure:
-
Combine indene (1.0 equiv.), (R,R)-Jacobsen's catalyst (0.05 equiv.), and 4-phenylpyridine N-oxide (0.25 equiv., if used) in a flask.
-
Add CH₂Cl₂ and the phosphate buffer.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add the pre-cooled NaOCl solution dropwise over 2 hours.
-
Stir the reaction at 0 °C for 12-24 hours.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude epoxide by column chromatography.
Visualizations
The following diagrams illustrate key mechanisms and workflows in epoxidation reactions.
Caption: A generalized experimental workflow for a catalytic epoxidation reaction.
Caption: The concerted "butterfly" mechanism of the Prilezhaev reaction.[1][13]
Caption: A simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.[5][7]
References
- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. PERACID OXIDATION: OXIDATION OF CARBON – CARBON DOUBLE BOND | EPOXIDATION | PRILEZHAEV REACTION – My chemistry blog [mychemblog.com]
Purity Under Scrutiny: A Comparative Guide to the Confirmation of Betamethasone 9,11-Epoxide
For researchers, scientists, and drug development professionals, the precise confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of Betamethasone 9,11-Epoxide, a critical reference standard and known impurity in the synthesis of betamethasone and its derivatives. By examining experimental data from various techniques, this document offers an objective framework for selecting the most appropriate analytical strategy.
This compound, also known as Betamethasone EP Impurity E, plays a significant role in the quality control of pharmaceutical manufacturing. Its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product. This guide delves into the established methods of High-Performance Liquid Chromatography (HPLC) and explores the utility of advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for a more comprehensive purity assessment.
Comparative Analysis of Purity Assessment
The purity of a this compound reference standard is typically established using a combination of chromatographic and spectroscopic techniques. Below is a comparative summary of the data obtained from a hypothetical test batch against a certified reference standard.
| Analytical Method | Parameter | Reference Standard | Test Sample |
| HPLC (UV, 254 nm) | Purity (Area %) | ≥ 98.0% | 98.5% |
| Total Impurities | ≤ 2.0% | 1.5% | |
| Individual Impurity | ≤ 0.5% | 0.4% (at RRT 1.2) | |
| LC-MS/MS | Identity Confirmation | Positive | Positive |
| Limit of Quantification | 0.1 ng/mL | Meets Specification | |
| qNMR (500 MHz) | Purity (Mole %) | 98.2% ± 0.5% | 98.4% ± 0.5% |
| Identity Confirmation | Conforms to Structure | Conforms to Structure |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the replication and validation of purity assessments. The following sections outline the experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine quality control of Betamethasone and its related compounds.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in methanol to obtain a concentration of 1 mg/mL.
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
-
Working Solution: Dilute the standard and test solutions with the initial mobile phase composition (70:30, A:B) to a final concentration of 0.1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for impurity identification and quantification at trace levels.
LC Conditions: (Same as HPLC method)
MS/MS Conditions:
-
Instrument: Sciex Triple Quad 5500 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: Q1 373.2 -> Q3 355.2
-
(Internal Standard, e.g., Dexamethasone): Q1 393.2 -> Q3 373.2
-
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
Sample Preparation:
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the this compound reference standard. Prepare the test sample at a similar concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.
NMR Spectrometer Conditions:
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent
-
Solvent: DMSO-d6
-
Internal Standard: Maleic Acid (Certified Reference Material)
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (Maleic Acid) into a clean vial.
-
Dissolve the mixture in a known volume of DMSO-d6.
-
Transfer an appropriate amount to an NMR tube for analysis.
Purity Calculation: The purity of the analyte is calculated based on the integral ratio of a specific proton signal of the analyte to a proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualizing the Workflow
To better understand the logical flow of the purity confirmation process, the following diagrams illustrate the key steps.
Caption: Workflow for Purity Confirmation of this compound.
Caption: Comparison of Attributes for Different Analytical Methods.
Alternative Reference Standards
In the context of impurity profiling, it is often beneficial to compare the analytical behavior of the primary impurity with other related compounds. A suitable alternative reference standard for comparative purposes is Betamethasone Valerate Related Compound A , as defined by the United States Pharmacopeia (USP). This compound, an ester of betamethasone, provides a structurally related but distinct chromatographic and spectroscopic profile, which can be used to challenge the specificity of the analytical methods.
Conclusion
The purity confirmation of this compound requires a multi-faceted analytical approach. While HPLC provides a robust and reliable method for routine purity assessment, the integration of high-sensitivity techniques like LC-MS/MS is crucial for the definitive identification and quantification of trace impurities. Furthermore, the application of qNMR as a primary method offers an orthogonal approach for obtaining an absolute purity value, thereby strengthening the overall confidence in the reference standard's quality. For researchers and drug development professionals, a comprehensive understanding and application of these diverse analytical tools are paramount for ensuring the integrity of their scientific work and the safety of pharmaceutical products.
A Comparative Guide to the Efficacy of Corticosteroid Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various corticosteroid intermediates, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.
Introduction to Corticosteroid Efficacy
Corticosteroids are a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive effects.[1][2] Their therapeutic efficacy is primarily mediated through their interaction with the glucocorticoid receptor (GR).[3][4] Upon binding, the ligand-receptor complex translocates to the nucleus and modulates gene expression through two main mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. This mechanism is also associated with some of the metabolic side effects of corticosteroids.[5][6]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is considered the primary mechanism for the anti-inflammatory effects of corticosteroids.[5][7]
The relative potency of different corticosteroid intermediates is determined by a combination of factors, including their binding affinity to the GR, their ability to induce transactivation and transrepression, and their pharmacokinetic properties.[8][9]
Comparative Efficacy Data
The following tables summarize key quantitative data for a selection of corticosteroid intermediates, comparing their relative receptor affinity (RRA) and their potency in transactivation and transrepression assays.
Table 1: Relative Receptor Affinity and In Vitro Potency of Corticosteroid Intermediates
| Corticosteroid Intermediate | Relative Receptor Affinity (RRA) vs. Dexamethasone (=100) | Transactivation EC50 (nM) (GRE-mediated) | Transrepression EC50 (nM) (NF-κB-mediated) | Transrepression EC50 (nM) (AP-1-mediated) |
| Systemic Corticosteroids | ||||
| Prednisolone | 16[6] | 7.0[6] | 25.0[6] | 8.0[6] |
| Fluocortolone | 50[6] | 2.5[6] | 10.0[6] | 3.0[6] |
| Dexamethasone | 100[6] | 1.0[6] | 5.0[6] | 1.5[6] |
| Inhaled Corticosteroids | ||||
| Flunisolide | 180[10] | 0.8[6] | 4.0[6] | 1.0[6] |
| Triamcinolone Acetonide | 361[10] | 0.5[6] | 3.0[6] | 0.8[6] |
| Desisobutyryl-ciclesonide | 1200[6] | 0.2[6] | 1.5[6] | 0.3[6] |
| Budesonide | 935[6] | 0.3[6] | 2.0[6] | 0.4[6] |
| Fluticasone Propionate | 1800[10] | 0.1[6] | 1.0[6] | 0.2[6] |
| Mometasone Furoate | 2200[10] | 0.05[6] | 0.5[6] | 0.1[6] |
Note: Lower EC50 values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Corticosteroid Signaling Pathway
The anti-inflammatory action of corticosteroids is initiated by their binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.
Caption: Corticosteroid signaling pathway illustrating transactivation and transrepression mechanisms.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a corticosteroid intermediate for the glucocorticoid receptor.[11]
-
Principle: A competitive binding assay is used where the test compound competes with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) for binding to a source of GR (e.g., rat liver cytosol or recombinant human GR).[12]
-
Protocol:
-
Prepare a cytosolic extract containing glucocorticoid receptors from a suitable tissue (e.g., rat liver) or use a commercially available recombinant GR.
-
Incubate a constant amount of the receptor preparation with a fixed concentration of radiolabeled glucocorticoid and varying concentrations of the unlabeled test corticosteroid.
-
After incubation to reach equilibrium, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or gel filtration.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The relative binding affinity (RBA) can then be calculated relative to a standard corticosteroid like dexamethasone.
-
Transactivation and Transrepression Assays
These assays measure the functional activity of corticosteroids in modulating gene expression.[5]
-
Principle: Human cell lines (e.g., A549 lung epithelial cells) are stably transfected with reporter gene constructs.[5] For transactivation, a construct with a glucocorticoid response element (GRE) driving a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) is used. For transrepression, constructs with NF-κB or AP-1 response elements driving the reporter gene are used.[7]
-
Protocol (NF-κB Transrepression Assay with SEAP Reporter):
-
Culture A549 cells stably transfected with a pNF-κB-SEAP reporter plasmid in 96-well plates.
-
Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).[7]
-
Simultaneously treat the cells with a range of concentrations of the test corticosteroid.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the SEAP activity in the supernatant using a chemiluminescent or colorimetric substrate.
-
Calculate the EC50 value, which is the concentration of the corticosteroid that causes 50% of the maximal inhibition of NF-κB-driven SEAP expression.[5]
-
In Vivo Anti-Inflammatory Assays
These assays evaluate the efficacy of corticosteroids in animal models of inflammation.
-
Rat Cotton Pellet Granuloma Assay:
-
Principle: This model assesses the effect of a compound on the chronic inflammatory response, specifically the formation of granulomatous tissue.[13][14]
-
Protocol:
-
Implant sterile cotton pellets subcutaneously into the back of rats.[15][16]
-
Administer the test corticosteroid and a vehicle control to different groups of rats daily for a set period (e.g., 7 days).[14]
-
On the final day, euthanize the animals and carefully excise the cotton pellets along with the surrounding granulomatous tissue.[16]
-
Dry the pellets to a constant weight.
-
The anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma in the treated group compared to the control group.[14]
-
-
-
Human Vasoconstrictor Assay:
-
Principle: This assay is used to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching (vasoconstriction).[17][18]
-
Protocol:
-
Apply the topical corticosteroid formulation to small, designated areas on the forearm of healthy human volunteers.
-
After a specified duration of application, remove the formulation.
-
At various time points after removal, visually assess the degree of skin blanching using a graded scale (e.g., 0-4). A chromameter can also be used for objective measurement.[19]
-
The potency of the corticosteroid is determined by the intensity and duration of the vasoconstrictor response.[17]
-
-
Corticosteroid Efficacy Comparison Workflow
The following diagram illustrates a typical workflow for the development and comparison of corticosteroid intermediates.
Caption: A generalized workflow for the screening and development of corticosteroid intermediates.
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of corticosteroids is highly dependent on their chemical structure. Specific modifications to the steroid nucleus can significantly enhance efficacy and modulate the side-effect profile.[1][2]
-
A-Ring Modifications: The presence of a double bond between C1 and C2 increases anti-inflammatory activity.[20]
-
B-Ring Modifications: Fluorination at the 9α-position enhances both glucocorticoid and mineralocorticoid activity.[1]
-
C-Ring Modifications: An 11β-hydroxyl group is essential for glucocorticoid activity.
-
D-Ring and Side Chain Modifications:
For instance, the addition of a 9α-fluoro group to hydrocortisone significantly increases its anti-inflammatory and salt-retaining properties.[1] Further modifications, such as the introduction of a 16α-methyl group in dexamethasone, enhance anti-inflammatory potency while minimizing mineralocorticoid effects.[3]
Conclusion
The efficacy of corticosteroid intermediates is a multifactorial characteristic that can be evaluated through a combination of in vitro and in vivo assays. Understanding the relationship between chemical structure, receptor binding, and functional activity is crucial for the rational design of new and improved corticosteroid therapies with an optimized benefit-to-risk profile. This guide provides a foundational comparison and detailed methodologies to aid researchers in this endeavor.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. internationaljournal.co.in [internationaljournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianjpr.com [asianjpr.com]
- 14. media.neliti.com [media.neliti.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. remedypublications.com [remedypublications.com]
- 20. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Betamethasone 9,11-Epoxide Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the isomers of Betamethasone 9,11-Epoxide, a critical intermediate in the synthesis of potent corticosteroids such as Betamethasone and Beclomethasone.[1][2] The stereochemistry of the 9,11-epoxide ring is crucial for subsequent synthetic steps and the biological activity of the final product. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available spectroscopic data and established principles of stereoisomer characterization.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the available Nuclear Magnetic Resonance (NMR) data for the 9β,11β-epoxide of a closely related Betamethasone precursor. The expected shifts for the hypothetical 9α,11α-isomer are included to aid researchers in identifying this potential impurity or alternative synthetic product. These expectations are based on the principle that the anisotropic effects of the epoxide ring and the resulting conformational changes in the steroid's B and C rings will influence the chemical environment of nearby nuclei.
Table 1: ¹H-NMR Spectroscopic Data Comparison
| Proton Assignment | Reported Chemical Shift (δ) for 9β,11β-Epoxide (ppm)[3] | Expected Chemical Shift (δ) for 9α,11α-Epoxide (ppm) | Rationale for Expected Shift |
| H-1 | 6.85 (d, J=10 Hz) | ~6.85 | Distant from epoxide, minor change expected. |
| H-4 | 6.34 (dd, J=10, 1.7 Hz) | ~6.34 | Distant from epoxide, minor change expected. |
| H-9 | Not explicitly assigned | Not applicable (part of epoxide) | - |
| H-11 | Not explicitly assigned | Not applicable (part of epoxide) | - |
| H-12α / H-12β | 2.15 (m), 1.75 (m) | Significant shift expected | Proximity and orientation relative to the α-epoxide will alter shielding. |
| CH₃-18 | 1.00 (s) | Downfield shift expected | The α-epoxide oxygen is closer to the 18-methyl group, causing deshielding. |
| CH₃-19 | 1.58 (s) | Upfield shift expected | The α-epoxide alters the B-ring conformation, likely moving the 19-methyl into a more shielded zone. |
Note: The data is derived from a related bromoformate intermediate of the epoxide.[3] Assignments are based on typical steroid NMR spectra.
Table 2: ¹³C-NMR Spectroscopic Data Comparison
| Carbon Assignment | Reported Chemical Shift (δ) for 9β,11β-Epoxide (ppm)[3] | Expected Chemical Shift (δ) for 9α,11α-Epoxide (ppm) | Rationale for Expected Shift |
| C-3 (C=O) | 186.3 | ~186.3 | Distant from epoxide, minor change expected. |
| C-9 | 72.0 | Significant shift expected | Direct part of the epoxide ring; stereochemistry has a major impact on the chemical shift. |
| C-11 | 75.1 | Significant shift expected | Direct part of the epoxide ring; stereochemistry has a major impact on the chemical shift. |
| C-8 | 35.9 | Upfield shift expected | The γ-gauche effect with the α-epoxide oxygen would shield the C-8 nucleus. |
| C-12 | 31.0 | Shift expected | Change in C-ring conformation will alter the chemical environment. |
| C-14 | 49.8 | Upfield shift expected | The γ-gauche effect with the α-epoxide oxygen would shield the C-14 nucleus. |
| C-18 (CH₃) | 17.9 | Downfield shift expected | Deshielding effect from the proximate α-epoxide oxygen. |
| C-19 (CH₃) | 20.1 | Upfield shift expected | Shielding due to conformational changes induced by the α-epoxide. |
Note: The data is derived from a related bromoformate intermediate of the epoxide.[3]
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound isomers are not published as a standalone method. However, the following represents a standard methodology for the spectroscopic analysis of corticosteroid intermediates, synthesized from common practices in the field.[4][5][6]
1. Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified epoxide isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Mass Spectrometry (MS): Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol. For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in protonation.
-
Infrared (IR) Spectroscopy: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.
2. NMR Spectroscopy
-
Apparatus: A 400 MHz or higher field NMR spectrometer.
-
¹H-NMR: Acquire spectra with a spectral width of 0-12 ppm. Standard parameters include a 30-degree pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C-NMR: Acquire spectra with a spectral width of 0-220 ppm. A 45-degree pulse angle and a relaxation delay of 2 seconds are typically used.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals and can be run using standard manufacturer pulse programs.
3. Mass Spectrometry
-
Technique: High-resolution mass spectrometry (HRMS) using ESI or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 100-600. The exact mass measurement should be accurate to within 5 ppm. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural elucidation.
4. Infrared (IR) Spectroscopy
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Peaks: Key vibrational bands to observe include C=O stretching (around 1660-1720 cm⁻¹), C=C stretching (around 1600-1625 cm⁻¹), O-H stretching (for hydroxyl groups, ~3400 cm⁻¹), and C-O stretching for the epoxide ring (typically in the 1250 cm⁻¹ and 800-900 cm⁻¹ regions). The precise position of the epoxide C-O stretch can be indicative of the isomer.
Mandatory Visualization
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of steroid isomers like the this compound variants.
Caption: Workflow for Isomer Separation and Analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Betamethasone 9,11-Epoxide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Betamethasone 9,11-Epoxide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for managing chemical waste is paramount to minimizing risks to both personnel and the ecosystem. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound to fully understand its hazards, including toxicity, flammability, and reactivity.[1] While a specific SDS for this compound was not located, the SDS for Betamethasone formulations indicates that the compound may be harmful if swallowed and advises avoiding contact with skin and eyes.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves, should be worn at all times.[3]
Emergency Procedures:
-
In case of skin contact: Immediately flush the skin with soap and plenty of water.[4][5] Remove any contaminated clothing and wash it before reuse.[4][5]
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek medical attention if irritation develops and persists.[4][5]
-
If inhaled: Move the individual to fresh air and seek medical attention.[4][5]
-
If swallowed: Do NOT induce vomiting.[4][5] Call a physician or poison control center immediately.[2]
Step-by-Step Disposal Protocol
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[6][7][8] The following procedure is based on general best practices for hazardous and pharmaceutical waste disposal.
Step 1: Waste Classification
The first step is to classify the waste. Based on the information for Betamethasone, this compound should be handled as a hazardous pharmaceutical waste.[1][8] This is due to its biological activity and potential environmental impact.[9]
Step 2: Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1][10]
-
Do not mix this compound waste with non-hazardous waste.
-
Keep it separate from other incompatible chemical wastes.
Step 3: Containerization and Labeling
-
Use approved, leak-proof, and clearly labeled containers for waste collection.[6]
-
For RCRA hazardous pharmaceutical waste, black containers are often used.[6]
-
The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.[10]
Step 4: Storage
Store the waste container in a secure, designated area away from general laboratory traffic.[10] The storage area should be dry and have secondary containment to prevent spills.
Step 5: Final Disposal
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[7][8]
-
Do not dispose of this compound down the drain or in the regular trash.[9] Flushing pharmaceuticals can lead to environmental contamination as wastewater treatment plants may not effectively remove them.[9]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal service.[10] These services are knowledgeable about the specific regulations and requirements for transporting and treating chemical waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste apply. The following table summarizes key quantitative considerations.
| Parameter | Guideline | Source |
| Sink Disposal Concentration | For some organic chemicals, a concentration of 1% or less may be permissible for sink disposal, but this is highly dependent on the chemical and local regulations. Given the nature of this compound, sink disposal is not recommended. | [11] |
| Daily Sink Disposal Volume | If sink disposal were permissible, the total volume would likely be restricted (e.g., less than four liters per day) and require approval. | [11] |
| pH Range for Aqueous Waste | If the waste were aqueous and non-hazardous, the pH would need to be adjusted to a neutral range (typically 5-9) before any potential drain disposal. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
